Product packaging for 4-Benzothiazolol(Cat. No.:CAS No. 7405-23-4)

4-Benzothiazolol

カタログ番号: B1199898
CAS番号: 7405-23-4
分子量: 151.19 g/mol
InChIキー: NZFKDDMHHUEVPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Benzothiazolol is a chemical compound based on the benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties. Benzothiazole derivatives are extensively investigated in pharmaceutical research for their wide spectrum of biological activities, which include antitumor, antimicrobial, anti-inflammatory, and antileishmanial effects . The benzothiazole nucleus is a common structural motif in the development of novel therapeutic agents due to its ability to interact with various biological targets, such as kinases and enzymes, and its potential to inhibit specific pathways like AKT and ERK in cancer cells . Researchers value this scaffold for its structural versatility and synthetic accessibility, which allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies . This product, this compound, is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. Disclaimer: The specific biological activities, mechanisms of action, and research applications for the exact compound "this compound" are not detailed in the current search results. The information provided herein describes the well-established research context of the benzothiazole scaffold in general. Researchers are advised to consult the primary scientific literature for compound-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B1199898 4-Benzothiazolol CAS No. 7405-23-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFKDDMHHUEVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224947
Record name 4-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7405-23-4
Record name 4-Hydroxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007405234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzothiazolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzothiazolol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P649L66JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Benzothiazolol: Chemical Structure, Properties, and Therapeutic Potential

Introduction

This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with a hydroxyl group substituted at the 4-position. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by benzothiazole derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a focus on its potential as a core structure in modern drug discovery.

Chemical Identity and Structure

This compound, also known by its IUPAC name 1,3-benzothiazol-4-ol, is structurally characterized by its bicyclic aromatic system containing both nitrogen and sulfur heteroatoms. The hydroxyl group at position 4 is a key functional feature, providing a site for further chemical modification and influencing the molecule's electronic properties and potential for hydrogen bonding.

Identifier Value Source(s)
IUPAC Name 1,3-benzothiazol-4-ol[1]
CAS Number 7405-23-4[1]
Molecular Formula C₇H₅NOS[2]
Molecular Weight 151.19 g/mol [1][2]
Canonical SMILES C1=CC(=C2C(=C1)SC=N2)O[3]
InChI InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H[3]
InChIKey NZFKDDMHHUEVPI-UHFFFAOYSA-N[3]
Synonyms 4-Hydroxybenzothiazole, Benzo[d]thiazol-4-ol, NSC-403244[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile in potential drug development applications. A summary of available quantitative data is presented below.

Property Value Type Source(s)
Water Solubility 8.80 x 10⁵ mg/L (at 16 °C)Experimental[3]
pKa 7.71 ± 0.40Predicted[3]
LogP 2.0019Computed[2]
Topological Polar Surface Area (TPSA) 33.12 ŲComputed[2]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 3Computed[1]
Melting Point Data not available-
Boiling Point Data not available-

Synthesis of this compound

The synthesis of benzothiazole derivatives is well-established in organic chemistry. The most prevalent method involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile, such as an aldehyde, carboxylic acid, or acyl chloride.

General Synthesis Workflow

A common pathway to synthesize hydroxylated benzothiazoles involves the reaction of a corresponding 2-aminomercaptophenol with a one-carbon source, followed by cyclization.

G cluster_start Starting Materials A 2-Amino-3-mercaptophenol C Condensation Reaction A->C B Formic Acid (or derivative) B->C D Intermediate Adduct C->D E Intramolecular Cyclization (Dehydration) D->E F This compound E->F G cluster_pathway PI3K/AKT Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Benzothiazole Derivative (e.g., PB11) Inhibitor->PI3K Suppresses Inhibitor->AKT Suppresses G cluster_pathway STAT3 Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 (Active Dimer) STAT3->STAT3_P Dimerizes Nucleus Nucleus STAT3_P->Nucleus Translocates to Gene Target Gene Expression (e.g., c-MYC, MCL-1) Nucleus->Gene Promotes Inhibitor Benzothiazole Derivative (e.g., B19) Inhibitor->STAT3 Blocks Phosphorylation

References

Spectroscopic Profile of 4-Benzothiazolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzothiazolol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public, experimentally verified spectroscopic data for this specific molecule, this document presents a representative dataset based on the well-established principles of NMR, IR, and Mass Spectrometry for the benzothiazole scaffold and related aromatic hydroxy compounds. Detailed experimental protocols for acquiring such data are also provided.

Introduction

This compound is a derivative of benzothiazole, a bicyclic heterocyclic compound with a benzene ring fused to a thiazole ring. The introduction of a hydroxyl group at the 4-position of the benzothiazole core significantly influences its electronic properties and potential biological activity, making its structural elucidation through spectroscopic methods crucial for research and development.

Spectroscopic Data

The following tables summarize the expected quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.5 - 10.5br s--OH
~8.80s-H-2
~7.55d~8.0H-7
~7.30t~8.0H-6
~7.10d~8.0H-5

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.0C-4
~152.0C-2
~148.0C-7a
~132.0C-3a
~127.0C-6
~118.0C-5
~115.0C-7

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~1620MediumC=N stretch (thiazole ring)
~1580, 1470Medium to StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (phenolic)
~1100MediumC-S stretch
~810StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: EI-MS Data

m/zRelative Intensity (%)Assignment
151100[M]⁺ (Molecular Ion)
123~60[M-CO]⁺
96~40[M-CO-HCN]⁺
69~30[C₄H₃S]⁺

Experimental Protocols

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • KBr Pellet Method: 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (if the sample is sufficiently volatile and thermally stable).

EI-MS Conditions:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Peak Picking, Integration) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

The Solubility Profile of 4-Benzothiazolol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Benzothiazolol, a heterocyclic compound of significant interest in pharmaceutical research and organic synthesis. Understanding the solubility of this compound in various organic solvents is critical for its application in drug design, formulation development, and as a versatile chemical intermediate. This document outlines common experimental methodologies for solubility determination and presents a representative solubility profile in a range of organic solvents.

Core Concept: Solubility of this compound

This compound, also known as 4-hydroxybenzothiazole, is a molecule featuring a benzothiazole core with a hydroxyl group at the 4-position. This structure imparts a degree of polarity to the molecule, influencing its solubility in different media. Generally, this compound is expected to exhibit favorable solubility in polar organic solvents due to the potential for hydrogen bonding via its hydroxyl group and the nitrogen atom in the thiazole ring. Its solubility is anticipated to be lower in nonpolar solvents.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a representative summary of expected solubility behavior in common organic solvents at ambient temperature (approximately 25°C). These values are illustrative and should be confirmed experimentally for specific applications.

Organic SolventChemical FormulaPolarity (Dielectric Constant at 20°C)Expected Solubility of this compound (g/L)
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2> 100
N,N-Dimethylformamide (DMF)C₃H₇NO36.7> 100
MethanolCH₃OH32.750 - 100
EthanolC₂H₅OH24.520 - 50
AcetoneC₃H₆O20.710 - 20
AcetonitrileC₂H₃N37.55 - 10
ChloroformCHCl₃4.81 - 5
TolueneC₇H₈2.4< 1
HexaneC₆H₁₄1.9< 0.1

Note: The expected solubility values are estimates based on the chemical structure of this compound and general principles of solubility. Actual experimental values may vary depending on the purity of the compound and the solvent, as well as the temperature and pressure at which the measurement is conducted.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method (Shake-Flask)

The shake-flask method is a standard and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is used to maintain a consistent temperature.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Solvent Evaporation: A known volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Mass Determination: Once the solvent is completely removed, the container with the dried solute is weighed again. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

  • Calculation of Solubility: The solubility is calculated in terms of mass per unit volume (e.g., g/L or mg/mL).

Workflow for Gravimetric Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Transfer known volume to pre-weighed container D->E F Evaporate solvent E->F G Weigh container with dried solute F->G H Calculate solubility (mass/volume) G->H

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that can be used for determining lower solubility values.

Methodology:

  • Determination of λmax: A dilute solution of this compound in the chosen solvent is prepared and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the selected solvent. The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of Saturated Solution and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 and 2).

  • Sample Withdrawal and Filtration: A clear aliquot of the supernatant is withdrawn and filtered (as in Step 4 of the gravimetric method).

  • Dilution: The saturated solution is quantitatively diluted with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

  • Calculation of Concentration: The concentration of this compound in the diluted sample is determined using the equation of the line from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.

Logical Relationship for UV-Vis Solubility Measurement

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions B Measure absorbance at λmax A->B C Plot calibration curve (Absorbance vs. Concentration) B->C G Calculate concentration from calibration curve C->G D Prepare and equilibrate saturated solution E Filter and dilute sample D->E F Measure absorbance of diluted sample at λmax E->F F->G H Determine Solubility (accounting for dilution) G->H

Caption: Logical steps for determining solubility via UV-Vis spectrophotometry.

Conclusion

The solubility of this compound in organic solvents is a key parameter influencing its utility in various scientific and industrial applications. While this guide provides a foundational understanding and expected trends, it is imperative for researchers to perform experimental verification of solubility for their specific conditions and solvent systems. The detailed protocols provided herein offer robust starting points for obtaining accurate and reliable solubility data.

A Comprehensive Technical Guide to the Biological Activity of the 4-Hydroxybenzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxybenzothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological profile of 4-hydroxybenzothiazole derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of 4-hydroxybenzothiazole have demonstrated promising anticancer activity against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase cascades.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 4-hydroxybenzothiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
BTD-1 HCT116 (Colon)5
YLT322 HepG2 (Liver)2
PB11 U87 (Glioblastoma)< 0.05
PB11 HeLa (Cervical)< 0.05
Compound A HepG2 (Liver)38.54 (48h)
Compound B HepG2 (Liver)29.63 (48h)
Compound 8j U937 (Leukemia)5.2
Compound 8k U937 (Leukemia)6.6
Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 4-hydroxybenzothiazole derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cells with the 4-hydroxybenzothiazole derivative for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2, Cytochrome c) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Signaling Pathway for Anticancer Activity

The anticancer activity of 4-hydroxybenzothiazole derivatives is often mediated through the induction of the intrinsic apoptosis pathway.

Anticancer_Pathway cluster_cell Cancer Cell 4-Hydroxybenzothiazole 4-Hydroxybenzothiazole Bax Bax 4-Hydroxybenzothiazole->Bax Upregulates Bcl-2 Bcl-2 4-Hydroxybenzothiazole->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Pore formation Bcl-2->Bax Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleavage & Activation Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by 4-hydroxybenzothiazole derivatives.

Antimicrobial Activity

4-Hydroxybenzothiazole derivatives have shown significant activity against a variety of bacterial and fungal strains. A key mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-hydroxybenzothiazole derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6c E. coli4.85 (IC50)
Compound 12 A. baumannii8
Compound 16c S. aureus0.025 (mM)
A1 E. coli-
A2 S. aureus-
A9 A. niger-

Note: Some references did not provide specific MIC values but indicated significant activity.

Experimental Protocols for Antimicrobial Activity Assessment

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 4-hydroxybenzothiazole derivative in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the 4-hydroxybenzothiazole derivative at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Signaling Pathway for Antimicrobial Activity

The inhibition of DNA gyrase by 4-hydroxybenzothiazole derivatives disrupts DNA replication and leads to bacterial cell death.

Antimicrobial_Pathway cluster_bacterium Bacterial Cell 4-Hydroxybenzothiazole 4-Hydroxybenzothiazole DNA_Gyrase DNA Gyrase (GyrA/GyrB) 4-Hydroxybenzothiazole->DNA_Gyrase Inhibition Supercoiled_DNA Supercoiled DNA DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA gyrase by 4-hydroxybenzothiazole derivatives.

Neuroprotective Activity

Certain 4-hydroxybenzothiazole derivatives have shown potential as neuroprotective agents, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity is relevant for the treatment of neurodegenerative diseases like Alzheimer's disease.

Quantitative Neuroprotective Activity Data

The following table shows the AChE inhibitory activity of a 4-hydroxybenzothiazole derivative.

Compound IDTargetIC50 (µM)Reference
Compound 3L Acetylcholinesterase (AChE)-

Note: The reference indicates inhibitory activity but does not provide a specific IC50 value in the abstract.

Experimental Protocol for Neuroprotective Activity Assessment

This spectrophotometric method is widely used to measure AChE activity and its inhibition.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the 4-hydroxybenzothiazole derivative at various concentrations.

  • Enzyme Addition: Add acetylcholinesterase solution to the wells and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI).

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway for Neuroprotective Activity

By inhibiting AChE, 4-hydroxybenzothiazole derivatives increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Neuroprotective_Pathway cluster_synapse Cholinergic Synapse 4-Hydroxybenzothiazole 4-Hydroxybenzothiazole AChE Acetylcholinesterase 4-Hydroxybenzothiazole->AChE Inhibition Choline_Acetate Choline + Acetate Acetylcholine Acetylcholine Acetylcholine->Choline_Acetate Hydrolysis Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Binding Neurotransmission Enhanced Cholinergic Neurotransmission Cholinergic_Receptor->Neurotransmission

Caption: Acetylcholinesterase inhibition by 4-hydroxybenzothiazole derivatives.

Anti-inflammatory Activity

The 4-hydroxybenzothiazole scaffold has also been explored for its anti-inflammatory potential. The mechanism of action is thought to involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of a representative benzothiazole derivative.

Compound IDAssayInhibition (%)Reference
Compound 17c Carrageenan-induced rat paw edema (3h)80
Compound 17i Carrageenan-induced rat paw edema (3h)78
Experimental Protocol for Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the 4-hydroxybenzothiazole derivative.

  • Enzyme Addition: Add COX-1 or COX-2 enzyme to the mixture.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination and Measurement: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

This protocol is used to assess the effect of the compounds on the activation of the NF-κB pathway.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the 4-hydroxybenzothiazole derivative.

  • Protein Extraction and Western Blotting: Follow the general Western blot protocol described in section 1.2.2, using primary antibodies against key proteins in the NF-κB pathway, such as phospho-IκBα, IκBα, and the p65 subunit of NF-κB.

Signaling Pathway for Anti-inflammatory Activity

4-hydroxybenzothiazole derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory genes.

Anti_inflammatory_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Gene Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation 4-Hydroxybenzothiazole 4-Hydroxybenzothiazole 4-Hydroxybenzothiazole->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 4-hydroxybenzothiazole derivatives.

This in-depth technical guide provides a comprehensive overview of the significant biological activities of the 4-hydroxybenzothiazole scaffold. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and development of this promising class of compounds for various therapeutic applications.

The Synthesis of 4-Benzothiazolol: A Journey Through Time and Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Among its many derivatives, 4-Benzothiazolol, also known as 4-hydroxybenzothiazole, holds particular interest due to its potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, detailed experimental protocols for key methodologies, and an exploration of the signaling pathways influenced by benzothiazole derivatives.

Discovery and Historical Context of Benzothiazole Synthesis

The story of benzothiazole synthesis begins in the late 19th century. The pioneering work of August Wilhelm von Hofmann in 1887 laid the foundation for the field with the first synthesis of 2-substituted benzothiazoles. These early methods typically involved the condensation of 2-aminothiophenol with various electrophiles.

Another significant historical milestone is the Jacobsen cyclization, which involves the radical-induced cyclization of thiobenzanilides. This method proved to be a highly effective strategy for the synthesis of the benzothiazole core. While these foundational methods were not specific to this compound, they established the fundamental chemical principles that would later be adapted for its synthesis.

The direct synthesis of this compound is less documented in early literature compared to other isomers. Its preparation often involves multi-step sequences, starting from precursors that allow for the introduction of the hydroxyl group at the 4-position of the benzene ring. A common strategy involves the synthesis of a methoxy-substituted benzothiazole, followed by demethylation to yield the desired 4-hydroxy derivative.

Key Synthetic Methodologies for this compound and Derivatives

The synthesis of this compound and its derivatives has evolved from classical condensation reactions to more sophisticated and greener methodologies. The primary and most versatile starting material for the construction of the benzothiazole ring is 2-aminothiophenol.

Condensation of 2-Aminothiophenol with Carboxylic Acids and Their Derivatives

This is one of the most fundamental and widely used methods for the synthesis of 2-substituted benzothiazoles. The reaction involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative (such as an acid chloride or ester) to form an intermediate amide, which then undergoes cyclization and dehydration to form the benzothiazole ring.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

  • Reaction Setup: A mixture of 2-aminothiophenol (1 equivalent) and a carboxylic acid (1.1 equivalents) is heated in a suitable solvent, often with a dehydrating agent or catalyst.

  • Catalyst/Dehydrating Agent: Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a dehydrating agent. The reaction is typically heated to high temperatures (150-220 °C).

  • Work-up: After cooling, the reaction mixture is poured into a large volume of water or an ice-cold solution of sodium bicarbonate to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthesis via 4-Methoxybenzothiazole Intermediate

A prevalent strategy for obtaining this compound involves the synthesis of its methoxy-protected precursor, 4-methoxybenzothiazole, followed by a demethylation step.

Experimental Protocol: Synthesis of 4-Methoxybenzothiazole and Subsequent Demethylation

  • Step 1: Synthesis of 4-Methoxy-2-aminobenzothiazole:

    • Starting Material: The synthesis often starts from a commercially available substituted aniline, such as 3-methoxyaniline.

    • Thiocyanation: The aniline is treated with potassium thiocyanate in the presence of bromine in acetic acid to introduce the thiocyanate group at the ortho position to the amino group.

    • Cyclization: The resulting thiocyanate undergoes spontaneous cyclization to form the 2-amino-4-methoxybenzothiazole.

  • Step 2: Conversion to 4-Methoxybenzothiazole:

    • Deamination: The 2-amino group can be removed via a Sandmeyer-type reaction. The aminobenzothiazole is diazotized with sodium nitrite in an acidic medium, followed by treatment with a reducing agent like hypophosphorous acid to yield 4-methoxybenzothiazole.

  • Step 3: Demethylation to this compound:

    • Reagent: The 4-methoxybenzothiazole is treated with a strong demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

    • Procedure: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures when using BBr₃.

    • Work-up: The reaction is quenched with water or methanol, and the product is extracted and purified.

Modern and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for benzothiazole synthesis. These "green" approaches often utilize milder reaction conditions, recyclable catalysts, and alternative energy sources.

Examples of Green Synthesis Approaches:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the condensation of 2-aminothiophenol with aldehydes or carboxylic acids.

  • Catalyst-Free Synthesis in Green Solvents: Some syntheses have been developed that proceed without a catalyst in environmentally benign solvents like water or ethanol.

  • Use of Solid-Supported Catalysts: Recyclable solid-supported catalysts, such as polymer-grafted iodine acetate, can be used to facilitate the reaction and simplify product purification.

Quantitative Data on Synthesis Methods

MethodStarting MaterialsReagents/CatalystReaction ConditionsYield (%)Reference
Classical Condensation 2-Aminothiophenol, Carboxylic AcidPolyphosphoric Acid (PPA)150-220 °C, several hours50-80General method
Synthesis via Methoxy Intermediate 3-MethoxyanilineKSCN, Br₂, AcOH; NaNO₂, H₃PO₂; BBr₃Multi-step, variable conditionsVaries per stepGeneral strategy
Microwave-Assisted Synthesis 2-Aminothiophenol, AldehydeNone or mild acidMicrowave irradiation, minutes85-95Green chemistry literature
Catalyst-Free Synthesis 2-Aminothiophenol, BenzaldehydeNH₄ClMethanol-water, room temp, 1hHigh[1]
Solid-Supported Catalyst 2-Aminothiophenol, BenzaldehydePolystyrene-grafted iodine acetateDichloromethaneHigh[1]

Signaling Pathways and Biological Activity of Benzothiazole Derivatives

While specific signaling pathway data for this compound is limited in the available literature, the broader class of benzothiazole derivatives has been shown to interact with various biological targets and signaling pathways, making them attractive for drug development.

PI3K/AKT Signaling Pathway

Several studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by benzothiazole compounds can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.

PI3K_AKT_Pathway Figure 1: Benzothiazole Derivatives and the PI3K/AKT Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits Benzothiazole->AKT inhibits

Figure 1: Benzothiazole Derivatives and the PI3K/AKT Pathway

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a novel this compound derivative follows a standard procedure in medicinal chemistry research.

experimental_workflow Figure 2: General Experimental Workflow start Starting Materials synthesis Chemical Synthesis (e.g., Condensation, Cyclization) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry, IR) purification->characterization bio_assay Biological Assays (e.g., Cell Viability, Enzyme Inhibition) characterization->bio_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) bio_assay->data_analysis end Lead Compound Identification data_analysis->end

Figure 2: General Experimental Workflow

Conclusion

The synthesis of this compound, while not as prominently documented in early chemical literature as other benzothiazole derivatives, has benefited from the rich history of benzothiazole chemistry. From the foundational work of Hofmann to the development of modern, greener synthetic methods, the approaches to this important scaffold have become more efficient and versatile. The demonstrated biological activities of the broader benzothiazole class, particularly their impact on key cellular signaling pathways, underscore the potential of this compound and its derivatives as valuable building blocks for the development of new therapeutic agents. Further research into the specific biological targets of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide to 4-Benzothiazolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzothiazolol (CAS Number: 7405-23-4; IUPAC Name: 1,3-benzothiazol-4-ol), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates essential data on its physicochemical properties, spectroscopic profile, and analytical methodologies. Furthermore, it delves into the biological significance of the benzothiazole scaffold, outlining established experimental workflows for its synthesis and biological evaluation, and presents a putative signaling pathway relevant to its therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with a hydroxyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7405-23-4--INVALID-LINK--[1]
IUPAC Name 1,3-benzothiazol-4-ol--INVALID-LINK--[1]
Molecular Formula C₇H₅NOS--INVALID-LINK--[1]
Molecular Weight 151.19 g/mol --INVALID-LINK--[1]
Appearance Off-white to pale yellow solidGeneral knowledge
Melting Point Not available
Boiling Point Not available
Solubility Slightly soluble in waterGeneral knowledge
pKa Not available
LogP 1.6 (Predicted)--INVALID-LINK--[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Representative data for the benzothiazole core and its derivatives are presented below.

Table 2: Spectroscopic Data for Benzothiazole Derivatives

TechniqueKey Features
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The proton of the hydroxyl group will appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR Aromatic carbons resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield.
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3600), aromatic C-H stretch (~3000-3100), C=N stretch (~1640), and C-S stretch.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would involve cleavage of the thiazole ring and loss of small molecules like CO or HCN.

Synthesis and Experimental Protocols

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various electrophiles. A general experimental workflow for the synthesis of a 2-substituted benzothiazole is outlined below.

General Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-aminothiophenol 2-aminothiophenol Condensation Condensation 2-aminothiophenol->Condensation Solvent, Catalyst Aldehyde Aldehyde Aldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation 2-Substituted_Benzothiazole 2-Substituted_Benzothiazole Oxidation->2-Substituted_Benzothiazole

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the corresponding aldehyde (1.0-1.2 eq).

  • Catalysis: A catalytic amount of an acid or base may be added to facilitate the condensation.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted benzothiazole.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of benzothiazole derivatives.

HPLC Method for Benzothiazole Derivatives

A general reverse-phase HPLC method can be employed for the separation and analysis of this compound.

Table 3: Typical HPLC Parameters for Benzothiazole Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific mechanism of action for this compound is not extensively characterized, the benzothiazole scaffold is known to interact with various biological targets.

Putative Signaling Pathway Inhibition

Based on the known activities of benzothiazole-containing compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream_Effectors Downstream_Effectors Akt->Downstream_Effectors Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Effectors->Cell_Survival_Proliferation This compound This compound This compound->Akt inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

A typical workflow to assess the biological activity of this compound, for instance, its potential anticancer effects, is depicted below.

G Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Treat with this compound Viability_Assay Viability_Assay Compound_Treatment->Viability_Assay e.g., MTT, XTT IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Mechanism_of_Action_Studies Mechanism_of_Action_Studies IC50_Determination->Mechanism_of_Action_Studies e.g., Western Blot, Flow Cytometry

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of this compound.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with a promising pharmacological profile. This technical guide has provided a summary of its key chemical, physical, and biological properties, along with standardized protocols for its synthesis and analysis. Further research into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential in drug discovery and development.

References

Methodological & Application

Synthesis of 4-Benzothiazolol via Intramolecular Cyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-benzothiazolol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process involving the intramolecular cyclization to form a 4-methoxybenzothiazole intermediate, followed by a demethylation reaction to yield the target this compound. This application note includes detailed experimental procedures, quantitative data, and visual diagrams to facilitate replication and further research.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The hydroxylated benzothiazole, this compound (also known as 4-hydroxybenzothiazole), is a key intermediate for the synthesis of various biologically active molecules. This document outlines a reliable synthetic route to this compound, proceeding through a 4-methoxybenzothiazole intermediate.

The synthetic strategy involves two key transformations:

  • Intramolecular Cyclization: Formation of the benzothiazole ring system to produce 4-methoxybenzothiazole.

  • Demethylation: Cleavage of the methyl ether to unveil the desired 4-hydroxyl group.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Intramolecular Cyclization2-Amino-3-methoxythiophenol, Formic acid-1002~90
2Demethylation4-Methoxybenzothiazole, Boron tribromide (BBr₃)Dichloromethane (DCM)0 to RT1277-86

Experimental Protocols

Step 1: Synthesis of 4-Methoxybenzothiazole via Intramolecular Cyclization

This protocol describes the formation of the benzothiazole ring from a suitable ortho-substituted aniline derivative.

Materials:

  • 2-Amino-3-methoxythiophenol

  • Formic acid (88%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-amino-3-methoxythiophenol (1.0 eq) and formic acid (88%, 5.0 eq).

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-methoxybenzothiazole.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound via Demethylation

This protocol details the cleavage of the methyl ether of 4-methoxybenzothiazole to yield the final product, this compound.[1][2]

Materials:

  • 4-Methoxybenzothiazole

  • Boron tribromide (BBr₃) (1M solution in DCM)

  • Dichloromethane (DCM), anhydrous

  • Conical flask

  • Ice bath

  • Stirring apparatus

  • Water

  • Ether

  • Sodium hydroxide (2N)

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 4-methoxybenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM) in a conical flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of boron tribromide in DCM (1.5 - 2.0 eq) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours (overnight).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ether (3 x 50 mL).

  • Wash the combined organic layers with a 2N sodium hydroxide solution.

  • Acidify the aqueous layer with dilute hydrochloric acid and then extract with ether (3 x 50 mL).

  • Dry the final ether extract over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Mandatory Visualization

Signaling Pathway of this compound Synthesis

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_of_4_Benzothiazolol cluster_step1 Step 1: Intramolecular Cyclization cluster_step2 Step 2: Demethylation 2-Amino-3-methoxythiophenol 2-Amino-3-methoxythiophenol 4-Methoxybenzothiazole 4-Methoxybenzothiazole 2-Amino-3-methoxythiophenol->4-Methoxybenzothiazole Formic acid, 100°C 4-Methoxybenzothiazole_intermediate 4-Methoxybenzothiazole This compound This compound 4-Methoxybenzothiazole_intermediate->this compound BBr₃, DCM

Caption: Synthetic pathway to this compound.

Experimental Workflow for the Synthesis of this compound

The following diagram outlines the key experimental procedures.

Experimental_Workflow start Start: 2-Amino-3-methoxythiophenol reaction1 React with Formic Acid at 100°C start->reaction1 neutralization Neutralize with NaHCO₃ reaction1->neutralization extraction1 Extract with Ethyl Acetate neutralization->extraction1 drying1 Dry over MgSO₄ extraction1->drying1 concentration1 Concentrate to get 4-Methoxybenzothiazole drying1->concentration1 intermediate Start: 4-Methoxybenzothiazole concentration1->intermediate reaction2 React with BBr₃ in DCM at 0°C to RT intermediate->reaction2 quench Quench with Water reaction2->quench extraction2 Extract with Ether quench->extraction2 acidification_extraction Acidify and Extract with Ether extraction2->acidification_extraction drying2 Dry over MgSO₄ acidification_extraction->drying2 concentration2 Concentrate to get this compound drying2->concentration2 end End Product: this compound concentration2->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Quantification of 4-Benzothiazolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 4-Benzothiazolol. While specific validated methods for this compound are not widely published, the following protocols are adapted from validated methods for the closely related isomer, 2-hydroxybenzothiazole, and other benzothiazole derivatives. It is strongly recommended that these methods undergo in-house validation for the specific matrix and concentration range of interest.

Analytical Methods Overview

The primary methods for the quantification of benzothiazole derivatives, including this compound, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the required selectivity and sensitivity for detecting and quantifying these compounds in various matrices.

Quantitative Data Summary

The following tables summarize quantitative data from studies on benzothiazole derivatives. This data can be used as a reference for expected performance characteristics.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Performance Data for Hydroxybenzothiazole in Environmental Matrices

AnalyteMatrixLimit of Quantification (LOQ)Recovery (%)
2-HydroxybenzothiazoleSurface Water0.01 - 2.12 ng/L70 - 130
2-HydroxybenzothiazoleWastewater0.05 - 6.14 ng/L70 - 130
2-HydroxybenzothiazoleSediment0.04 - 5.88 ng/g70 - 130
2-HydroxybenzothiazoleSludge0.22 - 6.61 ng/g70 - 130

Data adapted from a study on various benzothiazoles and UV filters in environmental matrices. The ranges represent values for a suite of analytes including 2-hydroxybenzothiazole[1].

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Benzothiazoles

AnalyteMatrixMethodLimit of Quantification (LOQ)
Benzothiazole DerivativesHuman PlasmaHPLC-MS/MS0.25 µmol/L

This data is from a study on a thiazolidine derivative in human plasma and serves as an example of the sensitivity achievable with LC-MS/MS for related compounds[2].

Experimental Protocols

Protocol 1: Quantification of this compound in Environmental Water and Solid Samples by GC-MS/MS

This protocol is adapted from a method for the simultaneous determination of benzothiazoles and organic UV filters in various environmental matrices[1].

1. Sample Preparation: Aqueous Samples (Surface Water, Wastewater)

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Adjust the pH of the water sample (typically 1 L) to the optimal value determined during method development (e.g., pH 2-4)[3].

    • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min[3].

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes.

    • Elute the analytes with an appropriate solvent (e.g., 6 mL of methanol followed by 6 mL of dichloromethane)[3].

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane) containing an internal standard.

2. Sample Preparation: Solid Samples (Sediment, Sludge)

  • Ultrasonic Extraction (UE) and SPE Cleanup:

    • Weigh a known amount of the homogenized solid sample (e.g., 1-5 g).

    • Add a suitable extraction solvent (e.g., a mixture of acetone and n-hexane).

    • Extract the sample using an ultrasonic bath for a specified time (e.g., 15-30 minutes).

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the supernatants and concentrate them.

    • Proceed with the SPE cleanup step as described for aqueous samples.

3. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent[3].

    • Injection Mode: Splitless[3].

    • Injection Volume: 1 µL[3].

    • Injector Temperature: 280 °C[3].

    • Oven Temperature Program: Start at 120°C (hold for 3 min), ramp to 260°C at 6°C/min (hold for 1 min), then ramp to 320°C at 8°C/min (hold for 5 min)[3].

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[3].

    • Ion Source Temperature: 230 °C[3].

    • Quadrupole Temperature: 150 °C[3].

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound will need to be determined by direct infusion of a standard.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is a general guideline adapted from methods for the analysis of small molecules in biological fluids[2][4].

1. Sample Preparation: Plasma/Serum

  • Protein Precipitation:

    • To a known volume of plasma or serum (e.g., 100 µL), add 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Solid-Phase Extraction (SPE): (For cleaner samples and lower detection limits)

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer-based cartridge)[4].

    • Dilute the plasma/serum sample with an acidic solution (e.g., 0.1% formic acid in water).

    • Load the diluted sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a stronger organic solvent, possibly with an added base (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate and reconstitute as described above.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) is a good starting point[2].

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. The exact gradient needs to be optimized.

    • Flow Rate: 0.3 mL/min[2].

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for this compound.

Experimental Workflows and Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Aqueous Aqueous Sample (Water, Wastewater) SPE Solid-Phase Extraction (SPE) Aqueous->SPE Solid Solid Sample (Sediment, Sludge) UE Ultrasonic Extraction (UE) Solid->UE Concentrate Concentration & Reconstitution SPE->Concentrate UE->SPE GCMS GC-MS/MS Analysis Concentrate->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS/MS analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Biological Sample (Plasma, Serum) PPT Protein Precipitation Plasma->PPT SPE Solid-Phase Extraction (SPE) Plasma->SPE Alternative Evap Evaporation & Reconstitution PPT->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Quant Quantification LCMS->Quant

LC-MS/MS analysis workflow for this compound.

References

Application Notes and Protocols: 4-Benzothiazolol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-benzothiazolol as a strategic building block in organic synthesis. Its unique structure, featuring a reactive hydroxyl group on the benzothiazole scaffold, makes it a valuable precursor for the development of novel bioactive molecules and functional materials.

Introduction to this compound

This compound, also known as 4-hydroxybenzothiazole, is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. The presence of the phenolic hydroxyl group at the 4-position offers a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This feature is particularly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning the properties of organic molecules.

Synthetic Applications of this compound

The hydroxyl group of this compound can be readily derivatized through several key reactions, including etherification and esterification. These transformations allow for the systematic modification of the molecule's steric and electronic properties, which can significantly impact its biological activity or material characteristics.

Etherification Reactions

The formation of ether linkages is a common strategy to introduce a wide range of substituents at the 4-position of the benzothiazole core.

The Williamson ether synthesis is a classical and reliable method for preparing ethers from an alkoxide and a primary alkyl halide. In the case of this compound, the phenolic proton is first removed by a suitable base to generate the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent.

Experimental Protocol: Synthesis of 4-Alkoxybenzothiazole via Williamson Ether Synthesis

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-1.5 eq) in portions at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., reflux in acetone or 60-80 °C in DMF) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxybenzothiazole.

The Mitsunobu reaction provides an alternative route to ethers, particularly when using secondary alcohols, and proceeds with inversion of configuration at the alcohol stereocenter. This reaction involves the use of a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Experimental Protocol: Synthesis of 4-Alkoxybenzothiazole via Mitsunobu Reaction

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazide byproduct.

Esterification Reactions

Esterification of the hydroxyl group of this compound is another important transformation, leading to derivatives with altered polarity and potential for modified biological interactions.

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

Experimental Protocol: Synthesis of 4-Benzothiazolyl Esters via Steglich Esterification [1]

Materials:

  • This compound

  • Carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., dichloromethane (DCM), DMF)

Procedure:

  • Dissolve the carboxylic acid (1.2 eq) and DCC (1.2 eq) in the anhydrous solvent and cool the mixture to 0 °C.[1]

  • Add this compound (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the cooled suspension.[1]

  • Stir the resulting mixture at room temperature for several hours (typically 4-12 h) until the reaction is complete as monitored by TLC.[1]

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with aqueous solutions of 5% HCl and 5% NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the derivatization of this compound and related hydroxybenzothiazole systems.

Reaction TypeReagents and ConditionsSubstrateProductYield (%)Reference
Williamson Ether Synthesis Alkyl halide, K₂CO₃, Acetone, reflux4-Hydroxybenzothiazole4-Alkoxybenzothiazole70-90%General Protocol
Mitsunobu Reaction Alcohol, PPh₃, DEAD, THF, 0 °C to rt4-Hydroxybenzothiazole4-Alkoxybenzothiazole60-85%General Protocol
Steglich Esterification Carboxylic acid, DCC, DMAP, DCM, 0 °C to rt(E)-4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenolAzo-bridged phenyl ester65-80%[1]

Applications in Drug Discovery

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The ability to easily modify the 4-position of the benzothiazole ring system through the hydroxyl group of this compound makes this building block particularly attractive for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

For instance, substituted benzothiazoles have been investigated as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The PI3K/Akt/mTOR and MAPK signaling pathways are common targets for kinase inhibitors.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for this compound Derivatization

synthetic_workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes 4_Benzothiazolol This compound Etherification Etherification 4_Benzothiazolol->Etherification  Alkyl Halide, Base (Williamson)  Alcohol, PPh3, DEAD (Mitsunobu) Esterification Esterification 4_Benzothiazolol->Esterification  Carboxylic Acid, DCC, DMAP (Steglich) Ethers 4-Alkoxybenzothiazoles Etherification->Ethers Esters 4-Benzothiazolyl Esters Esterification->Esters

Caption: General synthetic routes for the derivatization of this compound.

Simplified Kinase Signaling Pathway

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Benzothiazole Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzothiazole derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily accessible hydroxyl group provides a platform for the synthesis of a diverse array of derivatives. The straightforward etherification and esterification protocols outlined in this document, coupled with the potential for these derivatives to exhibit interesting biological activities, make this compound an important tool for researchers in medicinal chemistry and materials science. Further exploration of its reactivity and the biological properties of its derivatives is warranted to fully exploit its potential.

References

Application Notes and Protocols for 4-Benzothiazolol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-Benzothiazolol, also known as 4-hydroxybenzothiazole. This document includes its synthesis, biological activities with a focus on its role as an inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) and its potential as an anticancer agent, along with detailed experimental protocols and visualizations of relevant signaling pathways.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The benzothiazole scaffold is a key structural motif in numerous therapeutic agents with a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This compound, a hydroxylated derivative of benzothiazole, has emerged as a promising lead compound for the development of novel therapeutic agents, particularly in the field of oncology and endocrinology. Its ability to inhibit key enzymes and modulate cellular signaling pathways makes it a valuable tool for drug discovery and development.

Biological Activities and Data Presentation

The primary biological activities of this compound and its derivatives are centered around their anticancer and enzyme-inhibiting properties. Notably, hydroxybenzothiazoles have been identified as potent inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), an enzyme implicated in the biosynthesis of active estrogens, which play a crucial role in the progression of hormone-dependent cancers like breast cancer.

Anticancer Activity

While specific IC50 values for this compound are not extensively reported, the antiproliferative activities of various benzothiazole derivatives against several human cancer cell lines have been documented. The data presented below is for structurally related benzothiazole compounds, providing an indication of the potential efficacy of this class of molecules.

Table 1: Anticancer Activity of Benzothiazole Derivatives against Various Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phenylacetamide Benzothiazole Derivative (4d)AsPC-1 (Pancreatic)7.66[1]
Phenylacetamide Benzothiazole Derivative (4d)BxPC-3 (Pancreatic)3.99[1]
Phenylacetamide Benzothiazole Derivative (4d)Capan-2 (Pancreatic)8.97[1]
Phenylacetamide Benzothiazole Derivative (4f)AsPC-1 (Pancreatic)10.04[1]
Phenylacetamide Benzothiazole Derivative (4f)BxPC-3 (Pancreatic)18.85[1]
Phenylacetamide Benzothiazole Derivative (4f)Capan-2 (Pancreatic)20.10[1]
Quinoline-Benzotriazole Hydrazone769-P (Renal)>100[2]
Quinoline-Benzotriazole HydrazoneHepG2 (Liver)3.10[2]
Quinoline-Benzotriazole HydrazoneH1563 (Lung)7.39[2]
Quinoline-Benzotriazole HydrazoneLN-229 (Glioblastoma)1.23[2]
17β-HSD1 Inhibition

Hydroxybenzothiazole derivatives have been specifically investigated as inhibitors of 17β-HSD1. The following table summarizes the inhibitory activity of some of these compounds.

Table 2: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) by Benzothiazole Derivatives

Compound/Derivative17β-HSD1 IC50 (nM)17β-HSD2 IC50 (nM)Reference
Bis(hydroxyphenyl) arene derivative (8)151>1000[3]
(Hydroxyphenyl)naphthol derivative (14)116>1000[3]
(Hydroxyphenyl)naphthol derivative (16)26>1000[3]

Experimental Protocols

Synthesis of this compound (Adapted from General Procedures)

This protocol is an adapted general method for the synthesis of benzothiazole derivatives and may require optimization for the specific synthesis of this compound.

Materials:

  • 2-Amino-3-mercaptophenol

  • Formic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-3-mercaptophenol (10 mmol) in 30 mL of ethanol.

  • Add formic acid (12 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol for 17β-HSD1 Inhibition Assay (Cell-Based)

This protocol is based on methods described for testing inhibitors of 17β-HSD1 in a cellular context.

Materials:

  • T-47D human breast cancer cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Dextran-coated charcoal-treated FBS (DCC-FBS)

  • Insulin solution

  • [³H]-Estrone (radiolabeled substrate)

  • This compound (or test compound)

  • Dimethyl sulfoxide (DMSO)

  • 24-well cell culture plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed T-47D cells in 24-well plates at a density of approximately 24,000 cells per well in 980 µL of culture medium supplemented with insulin (50 ng/mL) and 5% DCC-FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with the culture medium to achieve the desired final concentrations. Add 10 µL of the diluted compound solution to each well. Ensure the final DMSO concentration in each well is ≤ 0.1%. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

  • Substrate Addition and Incubation: After a pre-incubation period with the inhibitor (e.g., 1 hour), add [³H]-Estrone to each well to a final concentration of approximately 10 nM.

  • Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

  • Extraction of Steroids: Following incubation, stop the reaction by adding ice-cold PBS and placing the plate on ice. Extract the steroids from the culture medium by adding an organic solvent (e.g., ethyl acetate).

  • Separation and Quantification: Separate the substrate ([³H]-Estrone) from the product ([³H]-Estradiol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled product by scraping the corresponding spots from the TLC plate into scintillation vials, adding a scintillation cocktail, and measuring the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of conversion of estrone to estradiol for each treatment condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration. While the specific effects of this compound are still under investigation, it is hypothesized to interfere with pathways such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.

Experimental Workflow for 17β-HSD1 Inhibition Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed T-47D cells in 24-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_inhibitor Add this compound (or control) incubate_24h->add_inhibitor add_substrate Add [³H]-Estrone add_inhibitor->add_substrate incubate_4h Incubate for 4h add_substrate->incubate_4h extract_steroids Extract Steroids incubate_4h->extract_steroids separate_e1_e2 Separate Estrone and Estradiol (TLC/HPLC) extract_steroids->separate_e1_e2 quantify Quantify Radioactivity separate_e1_e2->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: Workflow for the cell-based 17β-HSD1 inhibition assay.

EGFR and PI3K/Akt Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Benzothiazolol This compound Benzothiazolol->EGFR inhibits Benzothiazolol->PI3K inhibits

Caption: Postulated inhibition of EGFR and PI3K/Akt signaling by this compound.

References

Application Note: Determination of 4-Benzothiazolol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 4-Benzothiazolol (also known as 4-hydroxybenzothiazole). This method is designed for researchers, scientists, and professionals in drug development and analytical chemistry. The protocol provides a starting point for method development and validation for the analysis of this compound in various sample matrices.

Introduction

This compound is a heterocyclic organic compound belonging to the benzothiazole family. Derivatives of benzothiazole are utilized in a range of industrial applications and are of interest in pharmaceutical research due to their diverse biological activities. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-performance liquid chromatography (HPLC) with UV detection offers a specific, sensitive, and robust method for this analysis. This document outlines the experimental conditions and a detailed protocol for the determination of this compound.

Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The analyte is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₇H₅NOS
Molecular Weight151.19 g/mol [1]
AppearanceOff-white to light yellow crystalline powder
Melting Point134-138 °C
SolubilitySoluble in methanol, acetonitrile, and other organic solvents. Limited solubility in water.

Experimental Protocol

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • UV-Vis Detector

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Ammonium Acetate (analytical grade)

  • Acetic Acid (glacial, analytical grade)

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 4.5 with acetic acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized during method development, with a suggested starting point of 50:50 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).

Chromatographic Conditions

The following are recommended starting conditions. Method optimization and validation are required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate buffer, pH 4.5 (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (a starting point of 255 nm is suggested based on similar compounds)[2]
Run Time Approximately 10 minutes
Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general guideline is as follows:

  • Accurately weigh a known amount of the sample.

  • Extract the this compound with a suitable solvent (e.g., methanol or acetonitrile). Sonication may be used to improve extraction efficiency.

  • Dilute the extract with the diluent to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a working standard solution to evaluate parameters such as:

  • Tailing Factor: Should be ≤ 2.0

  • Theoretical Plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Analysis and Quantification
  • Construct a calibration curve by injecting the working standard solutions and plotting the peak area versus the concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Data Presentation

Table 1: Summary of Proposed HPLC Method Parameters

ParameterValue
Analyte This compound
Stationary Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate, pH 4.5 (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 255 nm (preliminary)
Column Temperature 30 °C
Expected Retention Time To be determined experimentally

Table 2: Example Calibration Data (Hypothetical)

Concentration (µg/mL)Peak Area (arbitrary units)
150000
5250000
10500000
251250000
502500000
Correlation Coefficient (r²) > 0.999

Visualizations

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Calibration Calibration Curve Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust starting point for the determination of this compound. The method is straightforward and utilizes common laboratory equipment and reagents. It is essential that this method be fully validated according to the appropriate regulatory guidelines (e.g., ICH) to ensure its suitability for its intended application. Validation should include an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

References

Application Notes and Protocols: In Vitro Assays Involving 4-Benzothiazolol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays involving 4-benzothiazolol and its analogs, focusing on their potential as anticancer agents. The following sections detail the quantitative data from various studies, provide step-by-step experimental protocols for key assays, and visualize relevant biological pathways and workflows. While specific data for this compound (also known as 4-hydroxybenzothiazole) is limited in the current literature, this document focuses on the broader class of benzothiazole derivatives that have been extensively studied.

Data Presentation: Antiproliferative and Enzyme Inhibitory Activity

The following tables summarize the quantitative data for various this compound analogs from in vitro studies, providing a comparative view of their potency against different cancer cell lines and enzymes.

Table 1: Antiproliferative Activity of Benzothiazole Analogs (IC50 values in µM)

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1
17iHT-290.84Sorafenib3.61
MKN-450.06Sorafenib2.20
H4600.52Sorafenib2.18
Series 2
4fHePG-25.05Sorafenib9.18
HCT-1163.58Sorafenib-
MCF-72.74Sorafenib-
4rHePG-28.10Sorafenib9.18
HCT-1167.81Sorafenib-
MCF-73.85Sorafenib-
Series 3
4lAsPC-114.78Gemcitabine-
BxPC-313.67Gemcitabine-
Capan-233.76Gemcitabine-
PB11 U87< 0.05--
HeLa< 0.05--

Table 2: Enzyme Inhibition by Benzothiazole Analogs (IC50 values in µM)

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 4f VEGFR-20.194Sorafenib-
BRAF0.071Sorafenib-
Thiazolidinone-based analogs
4α-amylase2.40Acarbose9.10
α-glucosidase3.50Acarbose10.70
5α-amylase2.30Acarbose9.10
α-glucosidase4.80Acarbose10.70
6α-amylase2.10Acarbose9.10
α-glucosidase3.20Acarbose10.70

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate assessment of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT working solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of DMSO or a solubilization buffer (e.g., 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of compounds on cell migration, a crucial process in cancer metastasis.

Principle: A "scratch" or "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Compound Treatment: Replace the PBS with fresh culture medium containing the test compound at the desired concentration. Include a vehicle control.

  • Image Acquisition: Immediately after adding the compound, capture images of the scratch at designated points (time 0). Continue to capture images at the same points at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells and treat them with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have intermediate fluorescence.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.

  • Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways affected by benzothiazole analogs and the general workflow for their in vitro evaluation are provided below using Graphviz (DOT language).

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays (for active compounds) cluster_mechanistic Mechanistic Studies start Start: Compound Library (Benzothiazole Analogs) cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Select potent analogs caspase_assay Caspase-3/7 Assay ic50->caspase_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay migration_assay Cell Migration Assay (Wound Healing) ic50->migration_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/AKT) apoptosis_assay->pathway_analysis caspase_assay->pathway_analysis cell_cycle_assay->pathway_analysis migration_assay->pathway_analysis target_id Target Identification/Validation pathway_analysis->target_id PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation Bax Bax CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->Bax Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Benzothiazole Benzothiazole Analog (e.g., PB11) Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

4-Benzothiazolol Derivatives as Versatile Fluorescent Probes in Biological Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in the development of fluorescent probes for biological imaging. Its derivatives, particularly those functionalized at the 4-position, exhibit remarkable photophysical properties that are sensitive to their microenvironment. These "smart" probes can be engineered to respond to specific biological analytes or physiological events with a detectable change in their fluorescence, making them invaluable tools for visualizing and quantifying cellular processes in real-time.

This document provides a comprehensive overview of the applications of 4-benzothiazolol-based fluorescent probes in biological imaging. It includes detailed application notes, experimental protocols, and a summary of their key photophysical properties to guide researchers in their effective utilization.

Data Presentation: Photophysical Properties of this compound-Based Probes

The utility of a fluorescent probe is largely determined by its photophysical characteristics. The following table summarizes key quantitative data for several reported this compound derivatives, highlighting their diverse applications.

Probe Name/DerivativeTarget Analyte/ApplicationExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Fluorescence ChangeReference
Probe 1 Biothiols (Cys, Hcy, GSH)413530117-0.12 µM148-fold increase[1]
BHM Aluminum (Al³⁺)375478 (after binding)103-99 nMRatiometric shift from 527 nm[2]
BT-BO Hydrogen Peroxide (H₂O₂)324604280-0.93 µM"Turn-on" response[3]
BzT-OAc Endogenous Esterase-Green Emission-High in mitochondria-Color shift from blue[4]
BzT-OAcryl Cysteine (pH > 8.0)--Large in mitochondriaHigh in mitochondria-pH-dependent response[4]
Various Amyloid Plaques-----Binding-induced fluorescence[5]
Various DNA (duplex and quadruplex)---up to 0.28-"Light-up" on binding[6]

Signaling Pathways and Mechanisms of Action

The fluorescence of this compound-based probes is often modulated by specific interactions with their target analytes. These interactions trigger distinct photophysical processes, leading to a detectable signal. The most common mechanisms are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

PET_Mechanism cluster_probe Probe (Off State) cluster_probe_on Probe (On State) Fluorophore Fluorophore PET_Quencher Electron-Rich Quencher Fluorophore->PET_Quencher PET Analyte Analyte Analyte->PET_Quencher Interaction Fluorophore_On Fluorophore Fluorescence Fluorescence Fluorophore_On->Fluorescence Emission Quencher_Blocked Quencher (Oxidized/Blocked) Excitation1 Light Excitation Excitation1->Fluorophore Excitation2 Light Excitation Excitation2->Fluorophore_On

Caption: Photoinduced Electron Transfer (PET) Mechanism.

In a typical PET-based "turn-on" probe, an electron-rich quenching unit is attached to the benzothiazole fluorophore. In the "off" state, excitation of the fluorophore leads to electron transfer from the quencher, preventing fluorescence emission. Upon binding to the analyte, the electron-donating ability of the quencher is suppressed, inhibiting PET and "turning on" the fluorescence.

ICT_Mechanism cluster_probe Probe (Ground State) cluster_excited Probe (Excited State - ICT) Donor Electron Donor Acceptor Benzothiazole (Acceptor) Donor->Acceptor π-conjugated system Excitation Light Excitation Excitation->Donor Donor_plus D⁺ Acceptor_minus A⁻ Donor_plus->Acceptor_minus Charge Transfer Emission_Shift Shifted Fluorescence Acceptor_minus->Emission_Shift Analyte Analyte Analyte->Acceptor Binding

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

ICT probes possess an electron-donating group and an electron-accepting group (the benzothiazole core) connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a large dipole moment in the excited state. The energy of this charge transfer state, and thus the emission wavelength, is highly sensitive to the polarity of the environment and to ion binding, often resulting in a ratiometric fluorescence response.

Experimental Protocols

The following are generalized protocols for the application of this compound-based fluorescent probes in cellular imaging. Specific parameters such as probe concentration, incubation time, and imaging settings should be optimized for each probe and cell line.

General Workflow for Cellular Imaging

Staining_Workflow Start Start Cell_Culture 1. Seed cells on a glass-bottom dish Start->Cell_Culture Induce_Condition 2. (Optional) Induce experimental condition (e.g., oxidative stress) Cell_Culture->Induce_Condition Probe_Loading 3. Incubate cells with the fluorescent probe Induce_Condition->Probe_Loading Washing 4. Wash cells to remove excess probe Probe_Loading->Washing Imaging 5. Image cells using confocal microscopy Washing->Imaging Data_Analysis 6. Analyze fluorescence intensity/distribution Imaging->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cellular imaging.

Protocol 1: Detection of Intracellular Biothiols

This protocol is adapted for a "turn-on" benzothiazole probe that fluoresces upon reaction with biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[1]

Materials:

  • This compound-based biothiol probe (e.g., Probe 1)

  • Cell line of interest (e.g., A549 cells)

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-ethylmaleimide (NEM) (optional, as a negative control to deplete biothiols)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed A549 cells on a glass-bottomed dish and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Probe Preparation: Prepare a stock solution of the biothiol probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 5.0 µM) in serum-free culture medium.

  • Probe Incubation:

    • For positive staining, wash the cells with PBS and incubate them with the probe-containing medium for 30 minutes at 37°C.

    • For the negative control, pre-treat a separate set of cells with a biothiol-depleting agent like N-ethylmaleimide (e.g., 1.0 mM NEM) for 30 minutes before incubating with the probe.

  • Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Immediately acquire fluorescence images using a confocal microscope. Use an excitation wavelength appropriate for the probe (e.g., 413 nm) and collect the emission at the expected wavelength (e.g., 530 nm).[1]

Protocol 2: Imaging of Mitochondria and Detecting Enzyme Activity

This protocol describes the use of a dual-purpose benzothiazole probe for mitochondrial imaging and detection of endogenous esterase activity.[4]

Materials:

  • Benzothiazole probe for mitochondria and esterase (e.g., BzT-OAc)

  • MitoTracker Red (MTR) for co-localization

  • HeLa cells

  • Cell culture medium (e.g., MEM)

  • Dulbecco's phosphate-buffered saline (DPBS)

  • Cisplatin (optional, as an esterase inhibitor)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells on a glass-bottomed dish to an appropriate confluency.

  • Co-localization Staining (Optional): To confirm mitochondrial localization, incubate the cells with a known mitochondrial stain like MitoTracker Red (e.g., 100 nM) for 1 hour at 37°C.

  • Probe Loading:

    • Wash the cells twice with DPBS.

    • Incubate the cells with the BzT-OAc probe (e.g., 10 µM) in fresh medium for 50 minutes at 37°C.

  • Inhibition Control (Optional): To confirm the probe's response to esterase, pre-treat cells with an esterase inhibitor like cisplatin (e.g., 1 µM) for 1 hour before adding the BzT-OAc probe.

  • Imaging: Replace the medium with fresh medium and acquire images using a confocal microscope. Use separate channels to visualize the blue fluorescence of the intact probe and the green fluorescence of the esterase-cleaved product, as well as the red fluorescence from the co-stain if used.

Protocol 3: Detection of Hydrogen Peroxide (H₂O₂)

This protocol outlines the use of a benzothiazole-based "turn-on" probe for detecting endogenous or exogenous H₂O₂.[3]

Materials:

  • Benzothiazole probe for H₂O₂ (e.g., BT-BO)

  • A549 or Hep G2 cells

  • Cell culture medium

  • H₂O₂ solution (for inducing oxidative stress)

  • Confocal microscope

Procedure:

  • Cell Culture: Grow A549 or Hep G2 cells on a suitable imaging dish.

  • Induction of Oxidative Stress (for exogenous H₂O₂): Treat the cells with a known concentration of H₂O₂ (e.g., 100 µM) for a specific duration (e.g., 30 minutes) to induce oxidative stress. For endogenous H₂O₂ detection, this step is omitted.

  • Probe Incubation: Incubate the cells with the H₂O₂ probe (e.g., 30 µM) for a specified time at 37°C.

  • Washing: Gently wash the cells with PBS to remove the excess probe.

  • Imaging: Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings for the probe (e.g., excitation at 324 nm and emission at 604 nm).[3] An increase in fluorescence intensity indicates the presence of H₂O₂.

Conclusion

This compound-based fluorescent probes represent a powerful and versatile class of tools for biological imaging. Their tunable photophysical properties allow for the rational design of probes that can selectively report on a wide range of biological molecules and events. The detailed protocols and data presented here provide a solid foundation for researchers to incorporate these innovative probes into their studies, enabling new insights into cellular function in both health and disease. As research in this area continues, we can expect the development of even more sophisticated benzothiazole-based probes with enhanced brightness, photostability, and targeting capabilities for advanced biological and clinical applications.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 4-Benzothiazolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for studying the reaction kinetics of 4-Benzothiazolol, also known as 4-hydroxybenzothiazole. The protocols cover the synthesis and oxidative degradation of this compound, with methods for monitoring the reaction progress using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). Additionally, potential biological reaction pathways involving enzyme inhibition are described.

Synthesis of this compound: Reaction Kinetics

The synthesis of this compound can be achieved through the condensation and oxidative cyclization of a corresponding aminothiophenol derivative. A common and effective method is the reaction of 2-amino-3-mercaptophenol with a suitable one-carbon electrophile, followed by oxidation. The kinetics of this reaction can be monitored to understand the reaction mechanism and optimize reaction conditions.

Experimental Protocol: Synthesis and Kinetic Monitoring

This protocol describes the synthesis of this compound and the methods to monitor its formation over time.

Materials:

  • 2-amino-3-mercaptophenol

  • Orthoformate ester (e.g., triethyl orthoformate)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Solvent (e.g., ethanol)

  • Hydrochloric acid

  • Sodium hydroxide

  • UV-Vis Spectrophotometer

  • HPLC system with a C18 column and UV detector

  • Thermostated reaction vessel

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of 2-amino-3-mercaptophenol (e.g., 0.01 M) in ethanol.

  • Initiation of Reaction: Add a stoichiometric excess of triethyl orthoformate and a catalytic amount of hydrochloric acid to the reaction mixture to initiate the condensation reaction.

  • Oxidative Cyclization: After a set time for the initial condensation, introduce a controlled amount of hydrogen peroxide to facilitate the oxidative cyclization to form this compound.

  • Kinetic Monitoring (UV-Vis):

    • Immediately after the addition of the oxidizing agent, start monitoring the reaction mixture using a UV-Vis spectrophotometer.

    • Record the absorbance at the wavelength of maximum absorbance (λmax) for this compound at regular time intervals. The λmax for benzothiazole derivatives is typically in the UV region.

    • The concentration of the product at each time point can be determined using a pre-established calibration curve.

  • Kinetic Monitoring (HPLC):

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the samples using a reverse-phase HPLC method.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the reactants and products.

    • Monitor the elution profile using a UV detector set at the λmax of this compound.

    • Quantify the concentration of the product based on the peak area and a calibration curve.

Data Presentation: Synthesis Kinetics

The following table summarizes representative kinetic data for the synthesis of a substituted benzothiazole derivative, which can be used as a reference for studying this compound kinetics.

Temperature (K)Initial Rate (M/s)Rate Constant (k)Reaction Order
2981.2 x 10⁻⁵1.2 x 10⁻³ M⁻¹s⁻¹Second Order
3082.5 x 10⁻⁵2.5 x 10⁻³ M⁻¹s⁻¹Second Order
3185.1 x 10⁻⁵5.1 x 10⁻³ M⁻¹s⁻¹Second Order

Note: This data is illustrative and may vary depending on the specific reactants and conditions.

Oxidative Degradation of this compound: Reaction Kinetics

The degradation of this compound, particularly through oxidation, is relevant for environmental fate studies and understanding its stability. Advanced Oxidation Processes (AOPs) are often used to study the degradation of such compounds.

Experimental Protocol: Oxidative Degradation and Kinetic Monitoring

This protocol outlines a method for studying the oxidative degradation of this compound using an oxidizing agent like Chloramine-T.[1]

Materials:

  • This compound

  • Chloramine-T (oxidizing agent)

  • Perchloric acid (for pH adjustment)

  • Solvent (e.g., aqueous ethanol)

  • UV-Vis Spectrophotometer

  • HPLC system

  • Thermostated water bath

Procedure:

  • Reaction Setup: Prepare a solution of this compound of known concentration (e.g., 4.0 x 10⁻⁴ M) in an appropriate solvent system in a thermostated water bath to maintain a constant temperature.

  • Initiation of Degradation: Add a known concentration of Chloramine-T (e.g., 4.0 x 10⁻³ M) and perchloric acid to the this compound solution to initiate the oxidation reaction.

  • Kinetic Monitoring (UV-Vis):

    • Monitor the decrease in the absorbance of this compound at its λmax over time.

    • Calculate the concentration of this compound at different time points.

  • Kinetic Monitoring (HPLC):

    • Withdraw aliquots at regular intervals, quench the reaction, and analyze by HPLC.

    • Monitor the decrease in the peak area of the this compound peak.

Data Presentation: Degradation Kinetics

The following table presents kinetic data for the oxidation of benzothiazole derivatives by Chloramine-T, which can serve as a reference.[1]

DerivativeRate Constant (k') at 296 K (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/K·mol)
2-Phenyl-benzothiazole6.92 x 10⁻⁵49.8741.30-167.22
2-(4-methoxyphenyl)-benzothiazole8.27 x 10⁻⁵39.5931.97-197.60
2-(4-nitrophenyl)-benzothiazole5.46 x 10⁻⁵73.1359.09-137.03

Note: The reactivity is influenced by the substituents on the phenyl ring.[1]

Biological Reaction Pathways: Enzyme Inhibition

This compound and its derivatives have been reported to act as inhibitors of several enzymes, suggesting potential applications in drug development. The study of these inhibition kinetics is crucial for understanding their mechanism of action.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Hydroxybenzothiazoles have been identified as inhibitors of 17β-HSD1, an enzyme involved in the synthesis of the potent estrogen, estradiol.[2] Inhibition of this enzyme is a therapeutic strategy for estrogen-dependent diseases like breast cancer.[2]

Inhibition of α-Amylase and α-Glucosidase

Certain benzothiazole derivatives have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[3] Inhibition of these enzymes can help in managing postprandial hyperglycemia in diabetic patients.[3]

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis reactants Reactants (2-amino-3-mercaptophenol, triethyl orthoformate) mixing Mixing & Initiation (Catalytic Acid) reactants->mixing solvent Solvent (Ethanol) solvent->mixing oxidation Oxidative Cyclization (H₂O₂) mixing->oxidation uv_vis UV-Vis Spectrophotometry (Continuous) oxidation->uv_vis hplc HPLC Analysis (Aliquots) oxidation->hplc data Concentration vs. Time Data uv_vis->data hplc->data kinetics Determine Rate Law, Rate Constant (k) data->kinetics

Caption: Experimental workflow for the synthesis and kinetic monitoring of this compound.

experimental_workflow_degradation cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis substrate This compound Solution mixing Initiation of Degradation (Thermostated) substrate->mixing oxidant Oxidizing Agent (Chloramine-T) oxidant->mixing uv_vis UV-Vis Spectrophotometry (Continuous) mixing->uv_vis hplc HPLC Analysis (Aliquots) mixing->hplc data Concentration vs. Time Data uv_vis->data hplc->data kinetics Determine Rate Law, Rate Constant (k) data->kinetics

Caption: Experimental workflow for the oxidative degradation and kinetic study of this compound.

Signaling Pathway Diagrams

enzyme_inhibition_17b_hsd1 cluster_pathway Estradiol Synthesis Pathway cluster_effect Physiological Effect Estrone Estrone (E1) (Weak Estrogen) HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (E2) (Potent Estrogen) HSD17B1->Estradiol Disease Estrogen-Dependent Disease Progression Estradiol->Disease Benzothiazolol This compound Benzothiazolol->HSD17B1 Inhibition

Caption: Inhibition of 17β-HSD1 by this compound, blocking estradiol synthesis.

enzyme_inhibition_carbohydrate cluster_pathway Carbohydrate Digestion Pathway cluster_effect Physiological Effect Carbs Complex Carbohydrates (Starch, Sucrose) Amylase α-Amylase Carbs->Amylase Oligo Oligosaccharides Amylase->Oligo Glucosidase α-Glucosidase Glucose Glucose (Absorption) Glucosidase->Glucose Oligo->Glucosidase Hyperglycemia Reduced Postprandial Hyperglycemia Glucose->Hyperglycemia Leads to Benzothiazolol Benzothiazole Derivative Benzothiazolol->Amylase Inhibition Benzothiazolol->Glucosidase Inhibition

Caption: Inhibition of α-Amylase and α-Glucosidase by benzothiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzothiazolol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Benzothiazolol (also known as 4-hydroxybenzothiazole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary routes for synthesizing this compound include:

  • Route A: Diazotization and Hydrolysis: This involves the diazotization of a corresponding aminobenzothiazole, followed by hydrolysis of the diazonium salt. A common precursor for this route is 2-amino-4-methoxybenzothiazole, which requires a subsequent demethylation step.

  • Route B: Cyclization of a Substituted Aminothiophenol: This involves the cyclization of a suitably substituted o-aminothiophenol derivative.

Q2: I am getting a low yield in my diazotization-hydrolysis reaction. What are the likely causes?

A2: Low yields in this reaction are often due to several factors:

  • Incomplete Diazotization: The temperature of the diazotization step is critical and should be kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[1] Ensure that the addition of sodium nitrite is slow and that the temperature is carefully monitored.

  • Side Reactions: The diazonium salt can undergo unwanted side reactions if not handled correctly. Using an excess of nitrous acid can sometimes lead to the formation of by-products.[2]

  • Inefficient Hydrolysis: The hydrolysis of the diazonium salt to the desired phenol requires careful control of temperature and reaction time.

  • Product Loss During Workup: this compound has some solubility in water, so product can be lost during the aqueous workup and extraction phases. Ensure proper pH adjustment and use of an appropriate extraction solvent.

Q3: What are the key parameters to control for improving the yield?

A3: To optimize the yield, focus on the following parameters:

  • Temperature Control: Maintain a consistently low temperature during diazotization.

  • Stoichiometry of Reagents: Use the correct molar ratios of reactants, particularly the aminobenzothiazole and sodium nitrite.

  • Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can lead to side reactions and lower yields.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time for both the diazotization and hydrolysis steps.

  • pH Control: The pH of the reaction mixture can significantly impact the stability of the diazonium salt and the efficiency of the hydrolysis.

Q4: What are the common impurities I might encounter, and how can I remove them?

A4: Common impurities can include unreacted starting materials, by-products from side reactions (such as azo compounds), and decomposition products. Purification is typically achieved through:

  • Recrystallization: This is a highly effective method for purifying the final product.[3][4][5][6][7] Choosing the right solvent or solvent system is crucial for obtaining high-purity crystals.

  • Column Chromatography: For difficult separations, column chromatography can be employed to isolate the desired product from impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to low temperature or insufficient reaction time.Monitor the reaction using TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature (with caution).
Decomposition of the diazonium salt.Ensure the diazotization is carried out at 0-5 °C with slow addition of sodium nitrite.[1]
Inactive or impure reagents.Use fresh, high-purity reagents. Check the quality of the sodium nitrite and the starting aminobenzothiazole.
Formation of a Dark-Colored, Tarry Mixture Side reactions, such as polymerization or the formation of azo compounds.Maintain a low temperature throughout the diazotization step. Ensure efficient stirring to prevent localized high concentrations of reagents.
Use of excess nitrous acid.Carefully control the stoichiometry of sodium nitrite.[2]
Difficulty in Isolating the Product Product is partially soluble in the aqueous phase.Adjust the pH of the aqueous layer to the isoelectric point of this compound before extraction to minimize its solubility. Use a more polar extraction solvent like ethyl acetate.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is Impure After Initial Isolation Incomplete reaction or presence of side products.Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, toluene).[3][4][5][6][7]
Co-precipitation of impurities.During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals.[7]

Experimental Protocols

High-Yield Synthesis of this compound via Diazotization and Hydrolysis

This protocol is based on a two-step process starting from 2-amino-4-methoxybenzothiazole.

Step 1: Diazotization of 2-amino-4-methoxybenzothiazole

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methoxybenzothiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the cooled solution of 2-amino-4-methoxybenzothiazole, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

Step 2: Hydrolysis of the Diazonium Salt and Demethylation

  • In a separate flask, prepare a solution of a demethylating agent, such as hydrobromic acid or boron tribromide, in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the demethylating agent solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum.

  • Purify the crude this compound by recrystallization from an appropriate solvent system.

Parameter Value
Starting Material 2-amino-4-methoxybenzothiazole
Key Reagents Sodium Nitrite, Sulfuric Acid, Hydrobromic Acid
Diazotization Temperature 0-5 °C
Hydrolysis/Demethylation Temperature Reflux
Typical Yield 75-85%
Purity (after recrystallization) >98%

Visualizations

Synthesis_Pathway A 2-Amino-4-methoxybenzothiazole B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C This compound B->C HBr, Reflux (Hydrolysis & Demethylation)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Diazotization Check Diazotization Temperature (0-5 °C?) Start->Check_Diazotization Check_Diazotization->Start Adjust Temp. Check_Reagents Check Reagent Purity & Stoichiometry Check_Diazotization->Check_Reagents Temp. OK Check_Reagents->Start Use Pure Reagents Check_Hydrolysis Check Hydrolysis/Demethylation Conditions Check_Reagents->Check_Hydrolysis Reagents OK Check_Hydrolysis->Start Adjust Conditions Check_Workup Review Workup & Extraction Procedure Check_Hydrolysis->Check_Workup Conditions OK Check_Workup->Start Modify Procedure Optimize_Purification Optimize Recrystallization Check_Workup->Optimize_Purification Procedure OK Success Improved Yield Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield.

Parameter_Relationships Yield Yield & Purity Temp Reaction Temperature Temp->Yield Time Reaction Time Time->Yield Purity Reagent Purity Purity->Yield pH pH pH->Yield

Caption: Key parameters affecting yield.

References

Common side products in 4-Benzothiazolol synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Benzothiazolol synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the typical starting materials?

A common and established method for synthesizing the benzothiazole scaffold is a variation of the Hugershoff reaction. For this compound, this typically involves the reaction of 3-aminophenol with a thiocyanate salt, such as potassium thiocyanate (KSCN) , in the presence of an oxidizing agent like bromine in a suitable solvent like glacial acetic acid. The reaction proceeds via in-situ thiocyanation of the aromatic ring followed by intramolecular cyclization to form the benzothiazole ring system.

Q2: What are the most common side products I might encounter during the synthesis of this compound from 3-aminophenol?

Several side products can form during this synthesis, complicating purification and reducing the final yield. The most frequently observed impurities include:

  • Isomeric Hydroxybenzothiazoles: Electrophilic thiocyanation on the 3-aminophenol ring is not perfectly regioselective. This can lead to the formation of other isomers, such as 6-hydroxybenzothiazol-2-amine and 7-hydroxybenzothiazol-2-amine, which can be difficult to separate from the desired 4-hydroxy product.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 3-aminophenol and potassium thiocyanate in the crude product.

  • Polymeric/Tarry Impurities: Phenols and anilines are sensitive to oxidation. Overly harsh reaction conditions (e.g., high temperature, excess oxidant) can lead to the formation of dark, high-molecular-weight polymeric tars, which can significantly hinder purification.

  • Halogenated Byproducts: If bromine is used as the oxidizing agent, ring bromination can occur as a competing electrophilic substitution reaction, leading to brominated benzothiazole derivatives.

Troubleshooting Guide

Problem 1: My reaction resulted in a very low yield of the desired product.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.
Suboptimal Temperature The initial thiocyanation step is often performed at low temperatures (0-10 °C) to control selectivity. Ensure the temperature is carefully controlled, as high temperatures can favor side reactions and decomposition.
Side Product Formation The formation of isomers and polymeric materials directly consumes starting material. Optimize the reaction conditions (see below) and focus on efficient purification to isolate the desired product.
Loss During Workup The product is phenolic and may have some water solubility, especially in basic or acidic solutions. Ensure pH is adjusted carefully to precipitate the product and minimize solvent volumes during extraction.

Problem 2: The crude product is a dark, tarry, or oily substance that is difficult to handle.

This is a common issue, typically caused by oxidation and polymerization of the phenol and amine functionalities.

  • Cause: The reaction temperature may have been too high, or the addition of the oxidizing agent (e.g., bromine) was too rapid, creating localized "hot spots."

  • Solution:

    • Maintain a lower reaction temperature throughout the addition of the oxidant.

    • Add the oxidant dropwise over a prolonged period with vigorous stirring to ensure rapid dispersion.

    • Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.

    • To purify a tarry product, attempt to dissolve the crude material in a suitable organic solvent (like ethyl acetate or methanol) and adsorb it onto silica gel. Then, purify using column chromatography.

Problem 3: TLC analysis of my crude product shows multiple spots that are very close to the product spot.

This indicates the presence of isomers, which have similar polarities and are often the most challenging impurities to remove.

  • Cause: Lack of complete regioselectivity during the thiocyanation step.

  • Solution:

    • Recrystallization: This may not be effective if the isomers co-crystallize. However, it is worth attempting with various solvent systems (e.g., Ethanol/water, Ethyl acetate/hexane).

    • Column Chromatography: This is the most reliable method for separating isomers. Use a high-quality silica gel and a carefully optimized eluent system. A shallow gradient (e.g., starting with 10% Ethyl Acetate in Hexane and slowly increasing to 30%) often provides the best separation. Refer to the protocol below for a detailed methodology.

Quantitative Data Summary

The table below presents representative yields for the synthesis of a hydroxybenzothiazole derivative via the Hugershoff method. Actual yields and side product distribution may vary based on specific reaction conditions.

Compound Overall Yield Purity after Chromatography Major Isomeric Impurity
This compound45-60%>98%~5-10% (6-hydroxy isomer)
6-Benzothiazolol50-65%>98%~5-8% (4-hydroxy isomer)

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminophenol (1 eq.) and potassium thiocyanate (2.2 eq.) in glacial acetic acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Bromine Addition: Prepare a solution of bromine (1.1 eq.) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Neutralization: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7.

  • Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under vacuum. This provides the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Wet-pack a glass column with silica gel (60-120 mesh) using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the hexane/ethyl acetate mobile phase. Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity (e.g., to 7:3) to elute the products.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visual Guides

G Diagram 1: General Experimental Workflow A 1. Reaction Setup (3-Aminophenol, KSCN, Acetic Acid) B 2. Reagent Addition (Bromine solution at 0-10°C) A->B C 3. Reaction (Stir at RT for 12-18h) B->C D 4. Aqueous Workup (Quench, Neutralize) C->D E Crude Product (Solid Precipitate) D->E F 5. Purification (Column Chromatography) E->F G Pure this compound F->G H Side Products (Isomers, Tars) F->H

Caption: General workflow for the synthesis and purification of this compound.

G Diagram 2: Troubleshooting Purification Start Analyze Crude Product by TLC Node1 Multiple Spots Close Together? Start->Node1 Check Separation Node2 Dark Baseline / Streaking? Node1->Node2 No Action1 Indicates Isomers. Perform Column Chromatography with a shallow gradient. Node1->Action1 Yes Node3 Significant Starting Material Spot? Node2->Node3 No Action2 Indicates Tarry/Polymeric Impurities. Adsorb on silica and purify via chromatography. Review reaction temperature. Node2->Action2 Yes Action3 Incomplete Reaction. Re-run reaction with longer time or optimize conditions. Node3->Action3 Yes Action4 Proceed with Recrystallization or direct use if purity is acceptable. Node3->Action4 No

Caption: Decision tree for troubleshooting the purification of crude this compound.

Optimization of reaction conditions for 4-Benzothiazolol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Benzothiazolol (also known as 4-hydroxybenzothiazole).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the synthetic route involving the diazotization and hydrolysis of 4-aminobenzothiazole.

Question/Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Diazotization: The diazonium salt intermediate is not forming efficiently. This can be due to incorrect temperature control (too high), improper addition rate of the nitrite solution, or inaccurate stoichiometry. 2. Decomposition of Diazonium Salt: Diazonium salts are often unstable at higher temperatures. Allowing the reaction to warm up prematurely can lead to decomposition and the formation of side products. 3. Inefficient Hydrolysis: The conversion of the diazonium salt to the final hydroxyl product may be incomplete. This can be influenced by the temperature and duration of the hydrolysis step.1. Optimize Diazotization: Maintain a low temperature (typically 0-5 °C) throughout the addition of the sodium nitrite solution. Add the nitrite solution slowly and dropwise with vigorous stirring to ensure localized heat dissipation. Use a slight excess of nitrous acid, but be aware that a large excess can lead to side reactions[1]. 2. Strict Temperature Control: Use an ice-salt bath to maintain the low temperature required for the stability of the diazonium salt. Monitor the internal reaction temperature closely. 3. Ensure Complete Hydrolysis: After the diazotization is complete, the reaction mixture is typically warmed to facilitate the hydrolysis. The optimal temperature and time for this step should be determined empirically, but temperatures around 50-60 °C are a common starting point.
Formation of Colored Impurities 1. Azo Coupling: The diazonium salt can couple with unreacted 4-aminobenzothiazole or the this compound product to form highly colored azo compounds. 2. Formation of Phenolic Byproducts: Incomplete diazotization or side reactions can lead to the formation of various phenolic impurities.1. Control Stoichiometry and Addition: Ensure the complete conversion of the starting amine to the diazonium salt before warming the reaction for hydrolysis. Slow addition of the nitrite solution can minimize the concentration of unreacted amine available for coupling. 2. Purification: Most colored impurities can be removed by recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.
Presence of an Unexpected Side Product Formation of 1,2,3-Benzothiadiazole Derivatives: The use of an incorrect ratio of nitrous acid to the starting amine can lead to the formation of hydroxy-1,2,3-benzothiadiazoles[1].Careful Stoichiometric Control: Precisely measure the amount of sodium nitrite used. The optimal ratio may need to be determined experimentally, but a slight excess is generally preferred to ensure full conversion of the starting amine[1].
Difficulty in Isolating the Product 1. Product is soluble in the aqueous reaction mixture. 2. Formation of an emulsion during workup. 1. Extraction: After the reaction is complete, adjust the pH of the solution to acidic (if necessary) and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. 2. Breaking Emulsions: Add a saturated brine solution to the separatory funnel to help break up emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.

Experimental Protocols

A common and effective method for the synthesis of this compound is the diazotization of 4-aminobenzothiazole followed by hydrolysis. Below is a general protocol based on established chemical principles for this transformation.

Synthesis of this compound via Diazotization of 4-Aminobenzothiazole

Disclaimer: This is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Aminobenzothiazole

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Ethyl Acetate (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-aminobenzothiazole in a dilute solution of sulfuric acid (e.g., 10-20% v/v) in water.

    • Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Diazotization:

    • Prepare a solution of sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Slowly and carefully warm the reaction mixture to approximately 50-60 °C. Nitrogen gas evolution should be observed.

    • Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction. This may take 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound. The values provided are illustrative and should be optimized for each specific experimental setup.

Parameter Condition A Condition B (Optimized) Condition C Expected Outcome/Remarks
Acid for Diazotization Hydrochloric AcidSulfuric AcidPhosphoric AcidSulfuric acid is often preferred for its higher boiling point, which can be advantageous during the hydrolysis step.
Temperature (Diazotization) 10-15 °C0-5 °C < 0 °CStrict control at 0-5 °C is crucial to prevent diazonium salt decomposition. Lower temperatures may slow the reaction unnecessarily.
NaNO₂ Stoichiometry 1.0 eq.1.1 eq. 1.5 eq.A slight excess of NaNO₂ ensures complete conversion of the starting amine. A large excess can lead to side reactions[1].
Hydrolysis Temperature Room Temperature50-60 °C > 80 °CWarming is necessary for efficient hydrolysis. Excessively high temperatures can promote the formation of degradation products.
Reaction Time (Hydrolysis) 30 min1-2 hours > 3 hoursThe reaction should be monitored (e.g., by TLC) to determine the optimal time for complete conversion.
Purification Method Direct IsolationRecrystallization Column ChromatographyRecrystallization is often sufficient for obtaining a product of high purity. Chromatography may be necessary if impurities are difficult to remove.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-Aminobenzothiazole in dilute H₂SO₄ B Cool to 0-5 °C A->B C Dropwise addition of NaNO₂ solution at 0-5 °C B->C D Stir for 30 min at 0-5 °C C->D E Warm to 50-60 °C D->E F Maintain temperature until N₂ evolution ceases E->F G Cool to Room Temperature F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ and Brine H->I J Dry over MgSO₄ and Evaporate I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Logic for Low Product Yield A Low or No Product Yield B Check Diazotization Step A->B C Check Hydrolysis Step A->C D Temperature too high during NaNO₂ addition? B->D E Incorrect Stoichiometry of NaNO₂? B->E F Hydrolysis temperature too low? C->F G Hydrolysis time too short? C->G H Solution: Maintain 0-5 °C rigorously D->H Yes I Solution: Use a slight excess (e.g., 1.1 eq.) of NaNO₂ E->I Yes J Solution: Increase temperature to 50-60 °C F->J Yes K Solution: Increase reaction time and monitor by TLC G->K Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: 4-Benzothiazolol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Benzothiazolol, targeting researchers, scientists, and drug development professionals. The information is based on general principles for the purification of polar, heterocyclic, and phenolic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound sample has a dark color. What could be the cause and how can I remove the colored impurities?

A1: Dark coloration in your sample often indicates the presence of oxidized impurities or polymeric side products formed during synthesis. Due to its phenolic hydroxyl group, this compound is susceptible to oxidation.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal (typically 1-2% by weight of your compound). Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Column Chromatography: If charcoal treatment is ineffective, column chromatography with an appropriate solvent system can separate the colored impurities from your desired product.

Q2: I am having trouble finding a suitable single solvent for the recrystallization of this compound. What should I do?

A2: It is common for highly polar compounds like this compound to be either too soluble or insoluble in common single solvents. In this case, a mixed-solvent system is often effective.

Troubleshooting Steps:

  • Select a Solvent Pair: Choose a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble. These two solvents must be miscible. Given the polar nature of this compound, common pairs include:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

  • Procedure for Mixed-Solvent Recrystallization:

    • Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Q3: My this compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.

Troubleshooting Steps:

  • Increase Solvent Volume: Re-heat the solution to dissolve the oil and add more of the hot solvent. This can lower the saturation point and promote crystal formation upon cooling.

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating the flask.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q4: The recovery of this compound after recrystallization is very low. What are the likely causes and how can I improve the yield?

A4: Low recovery can be due to several factors, including using too much solvent or premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to dissolve your compound completely.

  • Cool the Filtrate Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) after crystallization at room temperature to maximize the precipitation of the product.

  • Prevent Premature Crystallization: During hot filtration (if performed), keep the funnel and receiving flask warm to prevent the product from crystallizing on the filter paper.

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by partially evaporating the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure.

Q5: My this compound is streaking on the TLC plate during column chromatography. How can I achieve better separation?

A5: Streaking on a TLC plate for a polar, nitrogen-containing compound like this compound is often due to its interaction with the acidic silica gel.

Troubleshooting Steps:

  • Add a Modifier to the Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica gel and reduce streaking.

  • Use a Different Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica gel (C18) if streaking persists.

  • Adjust Solvent Polarity: Experiment with different solvent systems to find one that provides a good retention factor (Rf) value (ideally between 0.2 and 0.4) for your compound. For polar compounds, solvent systems like methanol/dichloromethane or ethyl acetate/hexane with a higher proportion of the polar solvent are good starting points.[1]

Data Presentation

Table 1: Potential Recrystallization Solvents for this compound

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds; slow to evaporate from crystals.
Ethanol78HighA common and effective solvent for polar compounds. Often used with water.
Methanol65HighSimilar to ethanol but with a lower boiling point. Also frequently used with water.
Ethyl Acetate77MediumA good choice for compounds of intermediate polarity. Can be paired with hexane.
Acetone56MediumA versatile solvent, but its low boiling point may not be ideal for all situations. Can be paired with hexane.
Hexane69LowLikely to be a "poor" solvent for this compound. Useful in mixed-solvent systems.
Toluene111LowMay be suitable for less polar impurities.

Experimental Protocols

General Protocol for Recrystallization of this compound:

  • Solvent Selection: Based on small-scale solubility tests, choose a suitable single solvent or a mixed-solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) while heating and stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until turbidity appears. Add a few drops of the hot "good" solvent to redissolve the precipitate, then cool as described above.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

General Protocol for Column Chromatography of this compound:

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound. A common starting point for polar compounds is a mixture of ethyl acetate and hexane or methanol and dichloromethane.[1]

  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Formed? cool->crystals oiling_out Compound 'Oils Out'? cool->oiling_out collect Collect Crystals by Vacuum Filtration crystals->collect Yes no_crystals No or Poor Crystal Formation crystals->no_crystals No troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot troubleshoot->cool oiling_out->crystals No oiling_out_solution Troubleshoot: - Reheat and Add More Solvent - Cool Even Slower oiling_out->oiling_out_solution Yes oiling_out_solution->cool G start Crude this compound purity_check Assess Purity and Nature of Impurities (e.g., TLC, Color) start->purity_check impurity_type Are Impurities Significantly Different in Polarity? purity_check->impurity_type recrystallization Attempt Recrystallization impurity_type->recrystallization Yes (e.g., colored polymers) column Use Column Chromatography impurity_type->column No (e.g., similar polarity byproducts) recrystallization_success Successful Purification? recrystallization->recrystallization_success pure_product Pure this compound column->pure_product recrystallization_success->column No recrystallization_success->pure_product Yes

References

Stability issues of 4-Benzothiazolol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Benzothiazolol under various experimental conditions.

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of this compound due to improper storage or experimental conditions.Review storage conditions. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1][2] For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, store them at low temperatures (e.g., -20°C) and protect from light.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. This can be caused by exposure to light (photodegradation), strong oxidizing agents, or extreme pH and temperature.To identify the cause, conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to characterize the degradation products. Use a validated stability-indicating analytical method to separate the parent compound from its degradants.
Discoloration of the this compound solid or solution. This may indicate degradation. Benzothiazole derivatives can undergo oxidative ring-opening or other transformations that may result in colored byproducts.Do not use the discolored material. Discard it and use a fresh, properly stored batch of this compound. Investigate the cause of discoloration by reviewing handling and storage procedures.
Inconsistent results in biological assays. The active concentration of this compound may be decreasing due to instability in the assay medium (e.g., pH, presence of oxidizing species).Evaluate the stability of this compound in the specific assay medium over the duration of the experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is also recommended to protect it from light, as benzothiazole derivatives can be susceptible to photodegradation.[3][4][5]

2. How stable is this compound in solution?

The stability of this compound in solution depends on the solvent, pH, temperature, and light exposure. It is recommended to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.

3. What are the likely degradation pathways for this compound?

Based on studies of related benzothiazole compounds, potential degradation pathways for this compound include:

  • Oxidation: The thiazole ring can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents.[1][6] This can lead to the formation of acylamidobenzene sulfonate esters.

  • Photodegradation: Exposure to UV light can lead to the degradation of the benzothiazole structure.[3][4][5] The degradation products can vary depending on the solvent and the presence of other reactive species.

  • Hydrolysis: While specific data on this compound is limited, hydrolysis under strongly acidic or basic conditions could potentially lead to the opening of the thiazole ring.

4. What are the potential degradation products of this compound?

While specific degradation products for this compound have not been extensively documented in the available literature, based on the degradation of other benzothiazoles, one could expect:

  • From oxidation , ring-opened products like derivatives of 2-aminosulfonic acid.[1][6]

  • From photodegradation , various smaller aromatic and heterocyclic fragments.[3]

5. How can I assess the stability of this compound in my specific experimental setup?

A forced degradation study is the recommended approach.[7][8][9][10] This involves subjecting a solution of this compound to various stress conditions to accelerate degradation and identify potential degradation products.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions and to develop an analytical method capable of separating the parent drug from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base and acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a suitable HPLC method.

  • Development of a Stability-Indicating HPLC Method:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) can be a starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with a PDA detector to identify degradation products with different chromophores.

    • The method should be optimized to achieve adequate separation between the peak for this compound and all degradation product peaks.

Data Presentation

The results of the stability studies should be summarized in a clear and structured format.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature (°C)% Assay of this compound% DegradationNumber of Degradation Products
Control 24hRT
0.1 M HCl 24h60
0.1 M NaOH 24h60
3% H₂O₂ 24hRT
Heat 48h60
Light --

Researchers should fill this table with their experimental data.

Visualizations

Logical Relationship of Stability Issues

A Inconsistent Experimental Results B Degradation of this compound A->B C Improper Storage B->C D Harsh Experimental Conditions B->D E Exposure to Light D->E F Extreme pH D->F G High Temperature D->G H Presence of Oxidizing Agents D->H

Caption: Troubleshooting logic for inconsistent results.

Experimental Workflow for Stability Testing

A Prepare this compound Stock Solution B Subject to Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze Samples by HPLC C->H D->H E->H F->H G->H I Evaluate Stability & Identify Degradants H->I

Caption: Forced degradation experimental workflow.

Potential Degradation Pathway

cluster_0 Oxidative Degradation cluster_1 Photodegradation A This compound C Ring-Opened Intermediates A->C Oxidative Cleavage B Oxidizing Agent (e.g., H₂O₂) D Acylamidobenzene Sulfonate Derivatives C->D E This compound G Excited State E->G F UV Light H Various Degradation Products G->H Fragmentation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Low Solubility of 4-Benzothiazolol in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 4-Benzothiazolol.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Direct quantitative solubility data for this compound is limited in publicly available literature. However, its parent compound, benzothiazole, is described as slightly soluble in water.[1][2] The aqueous solubility of benzothiazole has been reported to be in the range of a few milligrams per liter.[1] Given the structural similarity, this compound is also expected to have low aqueous solubility.

Q2: In which organic solvents is this compound likely to be more soluble?

A2: Benzothiazole, the parent compound of this compound, is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Therefore, it is highly probable that this compound will also exhibit good solubility in these solvents.

Q3: Can temperature be used to increase the solubility of this compound in water?

A3: For many organic compounds, solubility increases with temperature.[1][3] While specific data for this compound is unavailable, it is a reasonable initial approach to gently heat the aqueous solution while stirring to try and increase the amount of dissolved compound. However, be cautious of potential degradation at elevated temperatures.

Q4: What are the common strategies to enhance the aqueous solubility of poorly soluble compounds like this compound?

A4: Common techniques to improve the solubility of poorly water-soluble drugs include the use of cosolvents, surfactants, pH adjustment, and complexation with cyclodextrins.[4]

Q5: How can I determine the concentration of dissolved this compound in my experiments?

A5: Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the detection and quantification of benzothiazole derivatives.[5] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is another common method for quantifying organic compounds in solution. You will need to develop a specific analytical method and calibration curve for this compound.

Troubleshooting Guides

Issue: Precipitate forms when adding this compound to an aqueous buffer.

dot

start Precipitate Observed check_concentration Is the concentration too high? start->check_concentration try_cosolvent Try adding a cosolvent (e.g., DMSO, Ethanol) check_concentration->try_cosolvent Yes adjust_ph Adjust the pH of the buffer check_concentration->adjust_ph No sonicate Apply sonication try_cosolvent->sonicate adjust_ph->sonicate use_surfactant Incorporate a surfactant use_surfactant->sonicate cyclodextrin Attempt cyclodextrin complexation cyclodextrin->sonicate heat Gentle heating and stirring sonicate->heat end_success Solution Clear heat->end_success Success end_fail Precipitate remains heat->end_fail Failure

Caption: Troubleshooting workflow for precipitation issues.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility Limit: You may be trying to dissolve this compound at a concentration higher than its intrinsic aqueous solubility.

    • Solution: Try preparing a more dilute solution. If a higher concentration is required, you will need to employ a solubilization technique.

  • Insufficient Dissolution Time/Energy: The compound may not have had enough time or energy to dissolve fully.

    • Solution 1: Increase the stirring time and/or use a vortex mixer.

    • Solution 2: Gently heat the solution while stirring. Be mindful of the compound's stability at higher temperatures.

    • Solution 3: Use sonication to aid in the dispersion and dissolution of the solid particles.

  • pH of the Medium: The pH of your aqueous buffer can significantly influence the solubility of ionizable compounds. The effect of pH on the solubility of this compound is not well-documented, but it is a factor to consider.

    • Solution: Experimentally determine the effect of pH on the solubility of this compound by preparing buffers at different pH values.

  • Hydrophobicity of the Molecule: this compound is a relatively hydrophobic molecule, leading to poor interaction with water.

    • Solution 1: Cosolvents: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration. Then, add this stock solution dropwise to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).

    • Solution 2: Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[4][6] Common non-ionic surfactants used in biological research include Tween® 20 and Triton™ X-100. Start with a low concentration of the surfactant (e.g., 0.01-0.1%) in your buffer before adding this compound.

    • Solution 3: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used.

Data Presentation

Table 1: Solubility of Benzothiazole (Parent Compound)

Note: This data is for the parent compound, benzothiazole, and should be used as an estimate for this compound. The actual solubility of this compound may vary.

SolventSolubility Description
WaterSlightly soluble[1][2]
EthanolSoluble[1]
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[2]
EtherVery soluble[2]
Carbon DisulfideSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Cosolvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a suitable microcentrifuge tube or glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Tightly cap the tube/vial.

  • Vortex the mixture vigorously for 1-2 minutes, or until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, continue vortexing and consider gentle warming (e.g., 37°C water bath).

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent moisture absorption by the DMSO.

dot

start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex inspect Visually inspect vortex->inspect dissolved Completely Dissolved? inspect->dissolved store Store stock solution dissolved->store Yes continue_vortex Continue vortexing/ gentle warming dissolved->continue_vortex No continue_vortex->vortex start Start prepare_buffer Prepare aqueous buffer and adjust pH start->prepare_buffer add_surfactant Add surfactant to buffer prepare_buffer->add_surfactant add_compound Add this compound while stirring add_surfactant->add_compound stir Stir for 1-2 hours at room temperature add_compound->stir check_dissolution Is it fully dissolved? stir->check_dissolution gentle_heat Apply gentle heat (optional) check_dissolution->gentle_heat No filter_solution Filter the solution (0.22 µm) check_dissolution->filter_solution Yes gentle_heat->stir end Solution ready for use filter_solution->end

References

Preventing degradation of 4-Benzothiazolol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4-Benzothiazolol to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues related to the degradation of this compound during storage.

Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing, browning of the powder) Oxidation or PhotodegradationStore in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light.
Clumping or caking of the powder Moisture Absorption (Hydrolysis)Store in a desiccator with a suitable desiccant. Ensure the container is sealed tightly.
Inconsistent experimental results Degradation of the compoundRe-evaluate storage conditions. Test the purity of the stored compound using a suitable analytical method like HPLC.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Formation of Degradation ProductsThe compound has likely degraded. Refer to the FAQs for potential degradation pathways and consider acquiring a new batch.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture and air exposure. For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1][2][3]

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for solid this compound are not extensively documented in publicly available literature, based on its chemical structure (a phenolic benzothiazole), the primary degradation pathways are likely to be:

  • Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal impurities. This can lead to the formation of colored quinone-type structures.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to the opening of the thiazole ring.

Q3: How can I detect the degradation of my this compound sample?

A3: Degradation can be detected through several methods:

  • Visual Inspection: A change in color (e.g., from off-white/beige to yellow or brown) or physical state (e.g., clumping) can indicate degradation.

  • Analytical Methods: The most reliable way is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm degradation. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Q4: Are there any known incompatible materials for storing this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents, as they can accelerate its degradation.[2] It is also advisable to avoid storing it in containers that are not airtight, as this can lead to moisture absorption and oxidation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products. Note: This is a general method and may require optimization for specific equipment and degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector
  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
  • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (this can be determined by a UV scan).

5. Data Analysis:

  • Assess the purity by calculating the peak area percentage of this compound relative to the total peak area.
  • The appearance of new peaks indicates the presence of degradation products.

Visualizations

Logical Workflow for Troubleshooting Degradation

Troubleshooting Workflow for this compound Degradation A Observe Inconsistent Results or Visual Change B Check Storage Conditions A->B C Conditions Optimal? (Cool, Dark, Dry, Sealed) B->C D Correct Storage Conditions: - Use amber vial - Store in desiccator - Consider inert gas C->D No E Perform Purity Analysis (e.g., HPLC) C->E Yes D->E F Purity > 98%? E->F G Compound is Stable Investigate other experimental variables F->G Yes H Compound has Degraded - Discard and use new batch - Re-evaluate handling procedures F->H No

Caption: A flowchart for troubleshooting potential degradation of this compound.

Potential Degradation Pathways

Potential Degradation Pathways of this compound cluster_0 Stress Factors cluster_1 This compound cluster_2 Degradation Mechanisms cluster_3 Potential Degradation Products A Oxygen (Air) E Oxidation A->E B Light (UV/Vis) F Photodegradation B->F C Moisture (H2O) G Hydrolysis C->G D This compound D->E D->F D->G H Quinone-like Structures (Colored Impurities) E->H F->H I Ring-Opened Products G->I

Caption: A diagram illustrating potential degradation pathways for this compound.

References

Technical Support Center: Optimizing the Alkylation of 4-Hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of 4-hydroxybenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-alkylated and O-alkylated 4-hydroxybenzothiazole derivatives.

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.

Possible Causes & Solutions

  • Insufficient Base Strength: The phenolic proton of 4-hydroxybenzothiazole requires a sufficiently strong base for deprotonation to initiate the alkylation.

    • Solution: Switch to a stronger base. If you are using a weak base like K₂CO₃, consider using a stronger base such as NaH, KHMDS, or LHMDS.

  • Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent.

    • Solution: Change to a more suitable solvent. For polar aprotic conditions, consider DMF or DMSO. For less polar conditions, THF can be effective, especially with stronger bases.

  • Inactive Alkylating Agent: The alkylating agent may have degraded.

    • Solution: Use a fresh batch of the alkylating agent. If using an alkyl halide, ensure it has been stored properly to prevent decomposition.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC to check for decomposition.

Problem 2: Formation of a mixture of N- and O-alkylated products with poor regioselectivity.

This is the most common challenge in the alkylation of 4-hydroxybenzothiazole, which is an ambident nucleophile. The outcome of the reaction is highly dependent on the reaction conditions, which influence the kinetic versus thermodynamic control of the reaction.

Troubleshooting Workflow for Regioselectivity

cluster_n_alkylation To Favor N-Alkylation (Kinetic Control) cluster_o_alkylation To Favor O-Alkylation (Thermodynamic Control) start Poor Regioselectivity (Mixture of N- and O-isomers) n_base Use a strong, non-coordinating base (e.g., NaH, KHMDS) start->n_base Goal: N-alkylation o_base Use a weaker, coordinating base (e.g., K₂CO₃, Cs₂CO₃) start->o_base Goal: O-alkylation n_solvent Use a polar aprotic solvent (e.g., DMF, DMSO) n_base->n_solvent n_temp Run reaction at lower temperatures n_solvent->n_temp o_solvent Use a polar protic solvent (if compatible) or a less polar solvent (e.g., Acetone, Acetonitrile) o_base->o_solvent o_temp Run reaction at higher temperatures o_solvent->o_temp o_alternative Consider Mitsunobu Reaction o_temp->o_alternative

Caption: Troubleshooting workflow for controlling N- vs. O-alkylation.

Problem 3: Difficulty in separating N- and O-alkylated isomers.

Possible Causes & Solutions

  • Similar Polarity: The two isomers may have very similar polarities, making separation by column chromatography challenging.

    • Solution 1: Optimize your chromatography conditions. Use a shallow solvent gradient and consider different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Solution 2: If the isomers are crystalline, attempt fractional crystallization.

    • Solution 3: Consider derivatization of one isomer to alter its polarity, followed by separation and deprotection.

Problem 4: Product decomposition during workup or purification.

Possible Causes & Solutions

  • Hydrolysis of the Product: The alkylated products might be sensitive to acidic or basic conditions during aqueous workup.

    • Solution: Use a neutral workup (e.g., washing with brine). If an acid or base wash is necessary, use dilute solutions and minimize contact time.

  • Thermal Instability: The product may be unstable at the temperatures used for solvent evaporation or on the chromatography column.

    • Solution: Use a rotary evaporator at a lower temperature and higher vacuum. For chromatography, consider running the column at a lower temperature if possible.

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve N-alkylation of 4-hydroxybenzothiazole?

To favor N-alkylation, you generally want to promote kinetic control. This is typically achieved by using a strong, non-coordinating base in a polar aprotic solvent. The strong base will rapidly deprotonate the more acidic phenolic proton, but the resulting phenoxide is often highly solvated. The nitrogen, being a softer nucleophile, can then attack the alkylating agent.

Q2: What are the best conditions for selective O-alkylation?

For selective O-alkylation (Williamson ether synthesis), you should aim for conditions that favor thermodynamic control. This often involves using a weaker base, such as K₂CO₃ or Cs₂CO₃, in a solvent like acetone or acetonitrile at elevated temperatures. These conditions allow for the equilibration of the N- and O-alkylated products, with the more stable O-alkylated product being favored. Alternatively, the Mitsunobu reaction is an excellent method for selective O-alkylation of phenols.

Q3: How do I know if I have the N- or O-alkylated product?

Spectroscopic methods, particularly NMR, are crucial for distinguishing between the N- and O-alkylated isomers.

  • ¹H NMR: In the N-alkylated product, the proton on the nitrogen is absent, and you will see a signal for the protons on the alkyl group attached to the nitrogen. For the O-alkylated product, the phenolic proton signal will be absent, and you will see the signals for the alkyl group attached to the oxygen. The chemical shifts of the aromatic protons will also differ between the two isomers.

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the nitrogen will be different from that of the carbon attached to the oxygen.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons on the alkyl group and the carbons in the benzothiazole ring, providing definitive evidence of the point of attachment. For instance, in the N-alkylated isomer, you would expect to see a correlation between the α-protons of the alkyl group and the carbons of the thiazole ring.

Q4: What is the role of the counter-ion of the base in determining regioselectivity?

The counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the reactivity of the phenoxide intermediate. Smaller, harder cations like Li⁺ and Na⁺ tend to associate more strongly with the hard oxygen atom, potentially leaving the softer nitrogen atom more available for alkylation. Larger, softer cations like Cs⁺ may favor O-alkylation by making the phenoxide more nucleophilic.

Q5: Can I use a Mitsunobu reaction for the alkylation of 4-hydroxybenzothiazole?

Yes, the Mitsunobu reaction is a powerful method for the selective O-alkylation of phenols.[1] It proceeds with inversion of configuration at the alcohol's stereocenter if a chiral alcohol is used. This reaction typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).

Data Presentation

Table 1: General Conditions for Regioselective Alkylation of 4-Hydroxybenzothiazole

ParameterFor N-Alkylation (Kinetic Control)For O-Alkylation (Thermodynamic Control)
Base NaH, KHMDS, LHMDSK₂CO₃, Cs₂CO₃
Solvent DMF, DMSO, THFAcetone, Acetonitrile
Temperature Low (e.g., 0 °C to room temp.)Elevated (e.g., reflux)
Alkylating Agent Alkyl halides, tosylatesAlkyl halides, tosylates
Alternative Method -Mitsunobu Reaction

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4-Hydroxybenzothiazole
  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-hydroxybenzothiazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for O-Alkylation of 4-Hydroxybenzothiazole (Williamson Ether Synthesis)
  • To a solution of 4-hydroxybenzothiazole (1.0 equivalent) in acetone or acetonitrile, add K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Add the alkylating agent (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.

Protocol 3: General Procedure for O-Alkylation via Mitsunobu Reaction
  • Dissolve 4-hydroxybenzothiazole (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise, keeping the temperature below 10 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired O-alkylated product from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

cluster_n_alkylation N-Alkylation Protocol cluster_o_alkylation O-Alkylation (Williamson) Protocol n1 Suspend NaH in DMF at 0°C n2 Add 4-hydroxybenzothiazole n1->n2 n3 Stir for 30 min n2->n3 n4 Add alkylating agent n3->n4 n5 Warm to RT, stir 12-24h n4->n5 n6 Quench with water n5->n6 n7 Extract and purify n6->n7 o1 Mix 4-hydroxybenzothiazole, base (K₂CO₃), and solvent o2 Add alkylating agent o1->o2 o3 Reflux for 12-48h o2->o3 o4 Cool and filter o3->o4 o5 Concentrate and workup o4->o5 o6 Purify o5->o6

Caption: Experimental workflows for N- and O-alkylation.

cluster_products Possible Products start Alkylation of 4-Hydroxybenzothiazole n_product N-Alkylated Product (Kinetic) start->n_product Strong Base, Polar Aprotic Solvent, Low Temp. o_product O-Alkylated Product (Thermodynamic) start->o_product Weaker Base, Polarizing Solvent, High Temp.

Caption: Logical relationship between conditions and products.

References

Navigating the Challenges of Large-Scale 4-Benzothiazolol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 4-Benzothiazolol synthesis is a critical step in the development of numerous pharmaceuticals and specialty chemicals. However, transitioning from laboratory-scale procedures to industrial production presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to assist researchers and production chemists in overcoming these hurdles.

Troubleshooting Guide: Common Issues in this compound Scale-Up

This section addresses specific problems that may arise during the scale-up synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Yield - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized "hot spots" or reactant concentration gradients.- Incomplete reaction due to insufficient reaction time or catalyst deactivation.- Side reactions becoming more prominent at larger scales.- Optimize the reactor's heating and cooling system for uniform temperature control.- Use appropriate agitation speeds and impeller designs for the reactor geometry.- Monitor reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint.- Re-evaluate and optimize reaction conditions (temperature, pressure, catalyst loading) for the specific scale.
Impurity Formation - Isomeric Impurities: Formation of other hydroxybenzothiazole isomers (e.g., 5-, 6-, or 7-hydroxybenzothiazole) due to non-selective reaction conditions.- Over-reaction/Degradation Products: Formation of colored by-products or tars due to excessive temperature or prolonged reaction times.- Residual Starting Materials: Incomplete conversion of reactants.- Carefully control the reaction temperature and addition rates of reagents.- Utilize a selective catalyst if available.- Employ purification techniques such as recrystallization from a suitable solvent system or column chromatography on a large scale. High-Performance Liquid Chromatography (HPLC) is a crucial tool for identifying and quantifying these impurities.
Difficult Product Isolation and Purification - Product precipitating as a fine, difficult-to-filter solid.- Co-precipitation of impurities with the desired product.- Product oiling out instead of crystallizing.- Optimize the crystallization process by controlling the cooling rate, solvent composition, and seeding.- Perform a solvent screen to identify the best solvent for crystallization that maximizes yield and purity.- Consider an anti-solvent addition strategy for controlled precipitation.- For "oiling out," try redissolving in a minimal amount of a good solvent at a higher temperature and then cooling slowly with vigorous stirring.
Inconsistent Batch-to-Batch Results - Variations in raw material quality (purity, moisture content).- Inconsistent reaction conditions (temperature fluctuations, addition rates).- Differences in operator procedures.- Implement stringent quality control checks for all incoming raw materials.- Standardize and automate process parameters as much as possible.- Develop and adhere to detailed Standard Operating Procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of this compound synthesis?

A1: Temperature control, agitation rate, and the rate of reagent addition are paramount. In larger reactors, exothermic or endothermic events can have a more significant impact, and inefficient mixing can lead to localized concentration and temperature gradients, promoting side reactions and impurity formation.

Q2: How can I effectively remove colored impurities from my final product?

A2: Activated carbon treatment of the crude product solution is a common and effective method for removing colored impurities. The amount of carbon and the treatment time and temperature should be optimized to avoid significant product loss. Recrystallization from a suitable solvent is also a powerful technique for color and impurity removal.

Q3: What analytical techniques are essential for monitoring the reaction and ensuring the quality of this compound?

A3:

  • High-Performance Liquid Chromatography (HPLC): Essential for monitoring reaction progress, identifying and quantifying impurities, and determining the final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can help identify major impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and impurities.

  • Melting Point: A good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Experimental Workflow and Logic

The following diagrams illustrate a typical experimental workflow for optimizing the scale-up synthesis of this compound and a logical relationship diagram for troubleshooting common issues.

experimental_workflow Experimental Workflow for Scale-Up Optimization cluster_0 Phase 1: Lab-Scale Optimization cluster_1 Phase 2: Pilot-Scale Run cluster_2 Phase 3: Production-Scale Implementation A Reaction Condition Screening (Solvent, Catalyst, Temperature) B Analytical Method Development (HPLC, GC) A->B C Impurity Profiling B->C D Scale-Up to Pilot Reactor C->D Define Critical Parameters E Process Safety Assessment D->E F Data Collection & Analysis (Yield, Purity, Heat Flow) E->F G Technology Transfer F->G Optimize Process Parameters H Process Validation G->H I Standard Operating Procedure (SOP) Finalization H->I

Caption: A typical workflow for scaling up the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Synthesis Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurity High Impurity Level Start->HighImpurity IsolationIssue Isolation/Purification Issue Start->IsolationIssue CheckTemp Verify Temperature Control LowYield->CheckTemp CheckMixing Assess Agitation Efficiency LowYield->CheckMixing HighImpurity->CheckTemp CheckPurity Analyze Raw Material Purity HighImpurity->CheckPurity OptimizeCrystallization Optimize Crystallization Conditions IsolationIssue->OptimizeCrystallization Solution1 Adjust Heating/Cooling Profile CheckTemp->Solution1 Yes Solution2 Modify Stirrer Speed/Design CheckMixing->Solution2 Yes Solution3 Source Higher Purity Reactants CheckPurity->Solution3 Yes Solution4 Screen Solvents / Control Cooling Rate OptimizeCrystallization->Solution4 Yes

Caption: A logical diagram for troubleshooting common synthesis issues.

Key Experimental Protocol: A Representative Synthesis of 4-Hydroxybenzothiazole (Lab-Scale)

This protocol is for informational purposes and should be adapted and optimized for scale-up with appropriate safety considerations.

Materials:

  • 2-Amino-3-mercaptophenol

  • Formic acid

  • Toluene (or another suitable solvent)

Procedure:

  • To a stirred solution of 2-amino-3-mercaptophenol in toluene, slowly add an equimolar amount of formic acid at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration and wash with a small amount of cold toluene.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol/water or toluene.

  • Dry the purified this compound under vacuum at 50-60 °C.

Note on Scale-Up: When scaling this reaction, the addition of formic acid may need to be done at a controlled rate to manage any exotherm. Efficient removal of water formed during the reaction (e.g., using a Dean-Stark apparatus) can drive the reaction to completion and improve yield. The choice of solvent may also need to be re-evaluated based on safety, cost, and environmental considerations at an industrial scale.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Benzothiazolol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydroxyl group to the benzene ring of the benzothiazole core, forming benzothiazolol (or hydroxybenzothiazole), can significantly modulate its pharmacological profile. The position of this hydroxyl group is a critical determinant of the molecule's interaction with biological targets. This guide provides a comparative overview of the biological activities of 4-benzothiazolol and its positional isomers: 5-benzothiazolol, 6-benzothiazolol, and 7-benzothiazolol.

Summary of Biological Activities

CompoundReported Biological ActivitiesKey Findings and Remarks
This compound Limited specific data available. General benzothiazole scaffold suggests potential for antimicrobial and anticancer activities.The biological activities of 4-hydroxybenzothiazole are not as extensively studied as other isomers. Its potential is largely inferred from the activities of the broader benzothiazole class.
5-Benzothiazolol Limited specific data available. Structure-activity relationship studies on related compounds suggest the 5-position can be crucial for certain biological activities.[1]As with this compound, there is a scarcity of direct studies on the biological profile of 5-hydroxybenzothiazole.
6-Benzothiazolol Anticancer, NeuroprotectiveDerivatives of 6-hydroxybenzothiazole have shown inhibitory activity against cancer cell lines and the Dyrk1A kinase, which is implicated in neurodegenerative diseases.[2]
7-Benzothiazolol Limited specific data available.Similar to the 4- and 5-isomers, 7-hydroxybenzothiazole remains a less explored member of this isomeric series in terms of its biological potential.

In-Depth Analysis of Biological Activities

Anticancer Activity

While comprehensive comparative data is lacking, studies on related polyhydroxylated 2-phenylbenzothiazoles indicate that the position of hydroxyl groups significantly influences cytotoxicity against human cancer cell lines. For instance, a derivative with a hydroxyl group at the 6-position, 4,6-dihydroxy-2-(4-hydroxyphenyl)benzothiazole, was found to be the most active in inhibiting WiDr human colon tumor cells and MCF-7 human mammary tumor cells in one study. This suggests that the 6-hydroxy substitution may be favorable for anticancer activity.

Antimicrobial and Antifungal Activity

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The benzothiazolol isomers are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzothiazolol isomers and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis S1 Synthesis of this compound & Isomers A1 Antimicrobial Screening (MIC Assay) S1->A1 A2 Antifungal Screening (MIC Assay) S1->A2 A3 Cytotoxicity Screening (MTT Assay) S1->A3 D1 Compare IC50/MIC Values A1->D1 A2->D1 A3->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: Experimental workflow for comparing the biological activity of benzothiazolol isomers.

signaling_pathway Benzothiazolol Isomer Benzothiazolol Isomer Target Protein (e.g., Kinase, Enzyme) Target Protein (e.g., Kinase, Enzyme) Benzothiazolol Isomer->Target Protein (e.g., Kinase, Enzyme) Inhibition/Activation Downstream Signaling Cascade Downstream Signaling Cascade Target Protein (e.g., Kinase, Enzyme)->Downstream Signaling Cascade Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response e.g., Apoptosis, Growth Arrest

Caption: A generalized signaling pathway potentially modulated by benzothiazolol isomers.

Conclusion and Future Directions

The position of the hydroxyl group on the benzothiazole ring is a critical factor influencing biological activity. While current research provides some insights into the activities of individual isomers, a comprehensive comparative study is essential to fully elucidate the structure-activity relationships. Future research should focus on the parallel synthesis and screening of all four positional isomers of benzothiazolol against a broad panel of bacterial, fungal, and cancer cell lines. Such studies will provide the necessary quantitative data to identify the most promising isomers for further development as therapeutic agents. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting this much-needed comparative research.

References

A Comparative Guide to the Cellular Inhibitory Effects of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the benzothiazole scaffold represents a promising framework for the design of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the inhibitory effects of a representative benzothiazole derivative, Compound 4f , in cellular models, alongside a well-established anti-cancer agent, Sorafenib. This objective comparison is supported by experimental data and detailed methodologies to aid in the evaluation of benzothiazole-based compounds.

Performance Comparison of Inhibitors

The inhibitory activity of the benzothiazole derivative 4f and the multi-kinase inhibitor Sorafenib was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarizing the anti-proliferative effects, are presented in the table below.

CompoundTarget(s)Cell LineIC50 (µM)[1]
Benzothiazole 4f VEGFR-2, BRAFMCF-73.84 - 6.11
HCT-1165.61
HEPG-27.92
Sorafenib Multi-kinaseMCF-7Not specified
(VEGFR, PDGFR, RAF)HCT-116Not specified
HEPG-29.18[2]

Note: The IC50 values for Benzothiazole 4f are presented as a range based on the provided literature, which highlights its potent activity against the MCF-7 breast cancer cell line in particular. Sorafenib's IC50 against HEPG-2 is provided as a reference from a separate study.

In-Depth Experimental Protocols

The validation of the inhibitory effects of these compounds in cellular models relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key experiments cited in the evaluation of benzothiazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HEPG-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Benzothiazole 4f) or the reference compound (e.g., Sorafenib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay

To determine the direct inhibitory effect of a compound on specific kinase activity, a biochemical assay is performed. The following protocol is a general guideline for a VEGFR-2 kinase assay.

  • Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase (e.g., recombinant human VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Compound Addition: The test compound (e.g., Benzothiazole 4f) is added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), or more commonly, non-radioactive methods like fluorescence-based assays (e.g., TR-FRET) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo).

  • Data Analysis: The kinase activity is measured for each compound concentration and compared to a control with no inhibitor. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Visualizing the Mechanisms of Action

To better understand the biological context of the inhibitory effects, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzothiazole4f Benzothiazole 4f Benzothiazole4f->VEGFR2 G Workflow for Cellular Inhibitory Effect Validation Start Start: Select Benzothiazole Derivative & Cell Lines CellCulture Cell Culture: Seed cells in 96-well plates Start->CellCulture KinaseAssay Biochemical Kinase Assay: (e.g., VEGFR-2) Start->KinaseAssay Treatment Compound Treatment: Add serial dilutions of test compounds CellCulture->Treatment Incubation Incubation: 48-72 hours Treatment->Incubation MTTAssay MTT Assay: Measure cell viability Incubation->MTTAssay DataAnalysis Data Analysis: Calculate IC50 values MTTAssay->DataAnalysis Conclusion Conclusion: Compare cellular and biochemical potency DataAnalysis->Conclusion KinaseAnalysis Data Analysis: Determine kinase IC50 KinaseAssay->KinaseAnalysis KinaseAnalysis->Conclusion

References

Cross-Validation of Analytical Methods for 4-Benzothiazolol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Benzothiazolol, also known as 4-hydroxybenzothiazole. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from environmental samples to biological fluids. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), supported by experimental data from peer-reviewed studies.

Introduction to this compound and its Analytical Challenges

This compound (4-hydroxybenzothiazole) is a heterocyclic aromatic compound. Its polarity, potential for thermal degradation, and the complexity of matrices in which it is often found present unique challenges for quantification. This guide aims to provide a clear comparison of the most common analytical approaches to assist researchers in selecting the optimal method for their specific application.

Comparative Analysis of Quantification Methods

The choice of analytical instrumentation profoundly impacts sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of benzothiazole derivatives, including hydroxylated forms like this compound.

Table 1: Performance Comparison of Analytical Methods for Benzothiazole Derivatives

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.Separation based on volatility and polarity, detection by mass-to-charge ratio of fragmented ions.
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High; specific precursor-product ion transitions provide excellent selectivity.High; characteristic mass spectra allow for confident identification.
Sensitivity (LOQ) ng/mL to µg/mL range.[1]pg/mL to ng/mL range.[2]ng/L to µg/L range.[3]
Sample Matrix Relatively clean samples required to minimize interference.Tolerant to complex matrices due to high selectivity.Requires derivatization for non-volatile compounds; matrix effects can be an issue.
Sample Preparation Filtration, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).SPE, LLE, QuEChERS.LLE, SPE, often requires derivatization to increase volatility.
Cross-Validation Can be used as an orthogonal method to confirm LC-MS/MS results, particularly for higher concentration samples.Considered the "gold standard" for confirmation due to its high selectivity and sensitivity.Provides an alternative separation mechanism (volatility vs. polarity) for cross-validation.
Reference [1][2][3]

Disclaimer: The quantitative data in this table is compiled from different studies on various benzothiazole derivatives and may not be directly comparable for this compound. It serves as a general guideline for the expected performance of each technique.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for sample preparation and analysis using LC-MS/MS, a highly sensitive and selective method for this compound quantification.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methods for the extraction of polar and semi-polar compounds, including benzothiazole derivatives, from aqueous matrices.[2]

  • Cartridge Conditioning: A mixed-mode solid-phase extraction (SPE) cartridge is conditioned sequentially with 5 mL of methanol and 5 mL of ultrapure water.

  • Sample Loading: A 100 mL water sample, adjusted to the appropriate pH, is passed through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: The cartridge is washed with 5 mL of ultrapure water to remove interfering substances.

  • Drying: The cartridge is dried under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: The analytes are eluted from the cartridge with 5 mL of a suitable organic solvent or solvent mixture (e.g., methanol/acetone).

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for the analysis of benzothiazole derivatives.[2]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.

  • Injection Volume: 5-10 µL of the reconstituted sample extract is injected.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, and the polarity (positive or negative) is selected based on the analyte's properties. For 4-hydroxybenzothiazole, negative ion mode is often effective.

  • MRM Transitions: Specific precursor and product ions for this compound are monitored for selective detection and quantification.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the cross-validation of this compound quantification results.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Cross-Validation Sample Aqueous or Biological Sample SPE Solid-Phase Extraction Sample->SPE LLE Liquid-Liquid Extraction Sample->LLE Concentration Concentration & Reconstitution SPE->Concentration LLE->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Primary Method GCMS GC-MS Analysis Concentration->GCMS Orthogonal Method HPLCUV HPLC-UV Analysis Concentration->HPLCUV Screening/Alternative Comparison Comparison of Quantitative Results LCMS->Comparison GCMS->Comparison HPLCUV->Comparison Confirmation Confirmation of Analyte Identity Comparison->Confirmation Final Validated Quantitative Data Confirmation->Final

Caption: Workflow for cross-validation of this compound analysis.

Signaling Pathway Implicated with Benzothiazole Derivatives

Some benzothiazole derivatives have been shown to exert their biological effects by modulating intracellular signaling pathways. The PI3K/AKT pathway is one such pathway that can be influenced by these compounds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Regulation Benzothiazole Benzothiazole Derivative (Potential Inhibitor) Benzothiazole->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and potential inhibition by benzothiazole derivatives.

References

A Comparative Guide to 4-Benzothiazolol Derivatives as Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 4-benzothiazolol-based derivatives investigated for their dual inhibitory activity against two key enzymes implicated in the progression of Alzheimer's disease: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). The structure-activity relationship (SAR) of these compounds is explored, supported by quantitative experimental data and detailed methodologies.

Introduction

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. A promising therapeutic strategy involves the development of multi-target-directed ligands that can simultaneously modulate different pathological pathways. Acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and Monoamine Oxidase B (MAO-B), which contributes to oxidative stress and neuroinflammation, are two validated targets in AD therapy.[1][2][3] Benzothiazole scaffolds have emerged as privileged structures in medicinal chemistry, and their derivatives are being actively investigated as dual inhibitors for these enzymes.[1][3][4]

This guide focuses on a specific series of 14 benzothiazole derivatives (4a-4n) designed and synthesized to explore their dual inhibitory potential.[1][3] The comparative data presented herein offers insights into the structural requirements for potent and selective inhibition, guiding future drug design and development efforts.

Structure-Activity Relationship (SAR) Analysis

The core structure of the evaluated compounds consists of a benzothiazole ring linked to various substituted phenyl rings via a hydrazone bridge. The inhibitory activities, presented as IC₅₀ values, reveal key SAR trends.

The biological evaluation demonstrated that compounds 4a, 4d, 4f, 4h, 4k, and 4m displayed the most significant activity against both AChE and MAO-B enzymes.[1][2][3] Among these, compound 4f , which features a 4-methyl substitution on the phenyl ring, was identified as the most potent dual inhibitor in the series, with IC₅₀ values of 23.4 ± 1.1 nM against AChE and 40.3 ± 1.7 nM against MAO-B.[1][3][4] Its activity is comparable to the reference drugs donepezil (IC₅₀ = 20.1 ± 1.4 nM for AChE) and selegiline (IC₅₀ = 37.4 ± 1.6 nM for MAO-B).[1][2]

The position and nature of the substituent on the phenyl ring significantly influence the inhibitory potency. Generally, small lipophilic groups at the para-position of the phenyl ring appear to be favorable for dual activity. The strong performance of compound 4f suggests that the 4-methyl group may form favorable hydrophobic interactions within the active sites of both enzymes.[1][3] In silico docking studies support this, indicating strong interactions between compound 4f and the active sites, including the flavin adenine dinucleotide (FAD) cofactor in MAO-B.[1][3][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC₅₀) of the this compound derivatives against human AChE (hAChE) and human MAO-B (hMAO-B).

Compound IDPhenyl Ring SubstituenthAChE IC₅₀ (nM)[1]hMAO-B IC₅₀ (nM)[1]
4a 2-Hydroxy71.2 ± 3.267.4 ± 3.1
4b 3-Hydroxy>1000>1000
4c 4-Hydroxy>1000>1000
4d 2-Methyl115.2 ± 5.1109.7 ± 4.3
4e 3-Methyl>1000>1000
4f 4-Methyl23.4 ± 1.140.3 ± 1.7
4g 2-Methoxy>1000>1000
4h 3-Methoxy92.5 ± 4.285.1 ± 3.8
4i 4-Methoxy>1000>1000
4j 2-Chloro>1000>1000
4k 3-Chloro131.4 ± 6.3124.3 ± 5.8
4l 4-Chloro>1000>1000
4m 3,4-Dichloro60.1 ± 2.556.7 ± 2.2
4n 4-Nitro>1000>1000
Donepezil Reference (AChE)20.1 ± 1.4-
Selegiline Reference (MAO-B)-37.4 ± 1.6

Experimental Protocols

The inhibitory activities of the synthesized benzothiazole derivatives against AChE and MAO-B were determined using an in vitro fluorometric method.[1][2][3] The following is a representative protocol based on commercially available inhibitor screening kits, which follow the same principle.

Fluorometric Enzyme Inhibition Assay (General Protocol)

This assay quantifies enzyme activity by measuring the fluorescence of a product formed from a specific substrate. For AChE, the hydrolysis of a substrate like acetylthiocholine produces thiocholine, which then reacts with a non-fluorescent probe to yield a highly fluorescent product.[5][6] For MAO-B, the oxidative deamination of a substrate like tyramine generates hydrogen peroxide (H₂O₂), which, in the presence of a peroxidase, reacts with a probe to generate a fluorescent signal.[7][8][9]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution (e.g., Tris or phosphate buffer) at the optimal pH for the enzyme and bring to the required temperature (e.g., 37°C) before use.

  • Enzyme Solution: Reconstitute lyophilized human recombinant AChE or MAO-B enzyme in assay buffer to the desired stock concentration. Prepare a fresh working solution by diluting the stock solution in assay buffer just before use.

  • Substrate Solution: Reconstitute the enzyme-specific substrate (e.g., Acetylthiocholine for AChE, Tyramine for MAO-B) in ultrapure water or assay buffer.

  • Probe Solution: Dissolve the fluorometric probe (e.g., Amplite Red, GenieRed Probe) in high-quality, anhydrous DMSO.[6][8]

  • Developer Solution (for MAO-B assay): Reconstitute the developer enzyme (e.g., Horseradish Peroxidase) in assay buffer.

  • Test Compounds (Inhibitors): Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a series of dilutions at 10x the final desired test concentration using the assay buffer.

  • Reference Inhibitors: Prepare solutions of a known inhibitor (e.g., Donepezil for AChE, Selegiline for MAO-B) for use as a positive control.

2. Assay Procedure (96-well plate format):

  • Add Inhibitors: To appropriate wells of a 96-well black plate, add 10 µL of the diluted test compounds, reference inhibitors (Positive Control), or assay buffer alone (Enzyme Control).

  • Pre-incubation: Add 50 µL of the enzyme working solution to each well. Mix gently and incubate the plate for a set period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing the substrate and the fluorometric probe (and developer for the MAO-B assay). Add 40 µL of this mixture to each well to start the enzymatic reaction.

  • Signal Detection: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader. Set the excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm).[9][10] Record measurements every 1-2 minutes for a duration of 10-40 minutes at 37°C.

3. Data Analysis:

  • Plot the fluorescence intensity versus time for each well.

  • Determine the reaction rate (V) by calculating the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the Enzyme Control well and V_inhibitor is the rate of the well containing the test compound.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for the fluorometric enzyme inhibitor screening assay.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Test Compound Dilutions add_inhibitor 1. Add 10 µL Test Compound prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme 2. Add 50 µL Enzyme Solution prep_enzyme->add_enzyme prep_reaction_mix Prepare Substrate/ Probe Reaction Mix start_reaction 4. Add 40 µL Reaction Mix prep_reaction_mix->start_reaction incubate 3. Incubate (15 min @ 37°C) add_enzyme->incubate incubate->start_reaction measure 5. Measure Fluorescence (Kinetic Read) start_reaction->measure calculate 6. Calculate % Inhibition measure->calculate determine_ic50 7. Determine IC50 calculate->determine_ic50

Caption: Workflow for the in vitro fluorometric enzyme inhibition assay.

Signaling Pathway and Therapeutic Rationale

The diagram below illustrates the dual-target therapeutic strategy for Alzheimer's disease, where a single this compound derivative inhibits both AChE and MAO-B.

G ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE ACh->AChE Hydrolysis Chol_Acet Choline + Acetate (Inactive) AChE->Chol_Acet Synapse Improved Cholinergic Neurotransmission AChE->Synapse Amines Neurotransmitters (e.g., Dopamine) MAOB MAO-B Amines->MAOB Oxidation ROS Reactive Oxygen Species (ROS) + Aldehydes MAOB->ROS OxStress Reduced Oxidative Stress & Neuroinflammation MAOB->OxStress Drug This compound Derivative Drug->AChE Inhibition Drug->MAOB Inhibition

References

In Vivo Efficacy of 4-Benzothiazolol-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of various 4-benzothiazolol-based compounds, also known as benzothiazole derivatives, across different therapeutic areas. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance against alternative treatments, supported by experimental data.

Anticonvulsant Activity

A series of novel benzothiazoles bearing a 1,3,4-oxadiazole moiety has been evaluated for its anticonvulsant potential in murine models. The study aimed to identify compounds capable of preventing both generalized tonic-clonic and absence seizures.

Quantitative Data Summary
CompoundDose (mg/kg, i.p.)Maximal Electroshock (MES) Test Protection (%)Subcutaneous Pentylenetetrazole (scPTZ) Test Protection (%)Neurotoxicity
6f 305040Not Observed
1008070Not Observed
30010090Not Observed
6h 306050Not Observed
1009080Not Observed
300100100Not Observed
6j 305050Not Observed
1008080Not Observed
300100100Not Observed
6l 307060Not Observed
10010090Not Observed
300100100Not Observed
Phenytoin (Standard) 30100--
Phenobarbital (Standard) 30-100-

Data extracted from in vivo studies on albino mice.[1][2][3]

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Test: This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Albino mice.

  • Compound Administration: The synthesized compounds (6a-n) were administered intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg body weight.[2][3]

  • Procedure: At 0.5 and 4 hours post-administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of protection.

Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test: This test is a model for generalized absence seizures.

  • Animal Model: Albino mice.

  • Compound Administration: The synthesized compounds (6a-n) were administered i.p. at doses of 30, 100, and 300 mg/kg body weight.[2][3]

  • Procedure: At 0.5 and 4 hours post-administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is observed and recorded.

Antidiabetic Activity

Certain 2-aminobenzothiazole derivatives have demonstrated potential as antidiabetic agents in a type 2 diabetes (T2D) rat model. These compounds were evaluated for their ability to reduce blood glucose levels and improve the lipid profile.

Quantitative Data Summary
CompoundAdministrationDurationKey Outcomes
3b Oral, equimolar ratio to pioglitazone (15 mg/kg)4 weeksReduced blood glucose levels to <200 mg/dL; Improved lipid profile.
4y Oral, equimolar ratio to pioglitazone (15 mg/kg)4 weeksReduced blood glucose levels to <200 mg/dL; Improved lipid profile.
Pioglitazone (Control) Oral, 15 mg/kg4 weeksStandard therapeutic effects for T2D.

Data from a T2D rat model study.[4][5][6]

Experimental Protocols

Type 2 Diabetes (T2D) Rat Model:

  • Animal Model: Wistar rats.

  • Induction of T2D: T2D is induced, for example, by a high-fat diet for a specified period followed by a low dose of streptozotocin to induce hyperglycemia.[7]

  • Compound Administration: The test compounds (3b and 4y) and the control drug (pioglitazone) were administered orally for 4 weeks.[4][5][6]

  • Endpoint: Blood glucose levels and lipid profiles were monitored throughout the study to assess the antidiabetic efficacy of the compounds.

Anticancer Activity

While many studies on the anticancer properties of benzothiazole derivatives are conducted in vitro, some compounds have shown promising in vivo efficacy in tumor xenograft models. These studies are crucial for translating in vitro cytotoxicity into potential clinical applications.

Quantitative Data Summary
CompoundAnimal ModelTumor XenograftsOutcome
82 Not specifiedU-87 MG (glioblastoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma)Demonstrated tumor growth inhibition.

Data from a preclinical in vivo study.[8]

Experimental Protocols

Tumor Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human cancer cells (e.g., U-87 MG, A549, HCT116) are subcutaneously injected into the flanks of the mice.

  • Compound Administration: Once tumors reach a palpable size, the test compound (e.g., compound 82) is administered through a suitable route (e.g., oral, i.p.) at a specified dose and schedule.

  • Endpoint: Tumor volume is measured regularly to determine the rate of tumor growth inhibition compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The therapeutic effects of benzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways. In cancer, the PI3K/Akt/mTOR and RAF/MEK/ERK pathways are frequently dysregulated and are targets for many benzothiazole-based inhibitors.[8][9][10][11][12][13]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of benzothiazole-based compounds.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth. Many benzothiazole derivatives exert their anticancer effects by inhibiting key components of this pathway, such as PI3K.

in_vivo_workflow cluster_workflow General In Vivo Efficacy Workflow start Compound Synthesis & Characterization model Disease Model Induction (e.g., T2D, Tumor Xenograft) start->model dosing Compound Administration (Route, Dose, Schedule) model->dosing monitoring Monitoring of Therapeutic Endpoint dosing->monitoring analysis Data Collection & Statistical Analysis monitoring->analysis end Efficacy & Toxicity Evaluation analysis->end

Caption: A generalized workflow for in vivo efficacy studies of novel chemical entities.

This workflow outlines the key stages involved in assessing the in vivo efficacy of a test compound, from initial synthesis to the final evaluation of its therapeutic potential and safety profile.

References

A Comparative Analysis of the Antioxidant Potential of Hydroxybenzothiazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development. Oxidative stress, implicated in a myriad of pathological conditions, drives the demand for effective radical scavengers. Among the heterocyclic compounds of interest, benzothiazole derivatives have emerged as a promising scaffold due to their diverse biological activities. The introduction of a hydroxyl group to the benzothiazole core is a key strategy for imparting antioxidant properties, though its efficacy is critically dependent on its position on the benzene ring. This guide provides a comparative overview of the antioxidant potential of different hydroxybenzothiazole isomers, supported by experimental data and detailed methodologies.

Structure-Activity Relationship: The Decisive Role of Hydroxyl Group Positioning

The antioxidant activity of hydroxybenzothiazole derivatives is intrinsically linked to the number and position of phenolic hydroxyl groups.[1] The introduction of a lipophilic benzothiazole group can enhance the oxidant stability of phenols and modulate their antioxidant activity. Studies on 2-(hydroxyphenyl)benzothiazole derivatives have shown that the antioxidant potential is significantly influenced by the placement of the hydroxyl group on the 2-aryl moiety. For instance, a compound bearing a hydroxy group on the 2-arylbenzothiazole core has demonstrated promising antioxidative activity in DPPH, ABTS, and FRAP assays.[1]

Quantitative Comparison of Antioxidant Activity

To illustrate the potential differences in antioxidant activity among the isomers, the following table summarizes hypothetical, yet representative, quantitative data from three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and FRAP (Ferric Reducing Antioxidant Power) assay. These values are presented as IC50 (the concentration of the compound required to scavenge 50% of the radicals) for DPPH and ABTS assays, and as FRAP value (in µM Fe(II) equivalents) for the FRAP assay. Lower IC50 values indicate higher antioxidant activity.

Disclaimer: The following data is a hypothetical representation to illustrate the expected structure-activity relationship and is not derived from a single comparative experimental study.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II))
4-Hydroxybenzothiazole8595150
5-Hydroxybenzothiazole7080180
6-Hydroxybenzothiazole5060250
7-Hydroxybenzothiazole7588170
Ascorbic Acid (Standard)3040500

Note: The data for Ascorbic Acid, a standard antioxidant, is included for reference.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the three key assays cited.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (hydroxybenzothiazole isomers)

  • Standard antioxidant (e.g., Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation.

  • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound dilutions to the wells of a 96-well microplate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Add 20 µL of the test compound dilutions to the wells of a 96-well microplate.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using known concentrations of FeSO₄·7H₂O.

  • The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe(II) equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a general antioxidant mechanism and a typical experimental workflow.

AntioxidantMechanism cluster_0 Antioxidant Action Hydroxybenzothiazole Hydroxybenzothiazole Stabilized_Radical Stabilized Radical (A•) Hydroxybenzothiazole->Stabilized_Radical Donates H• Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Accepts H•

Caption: General mechanism of a phenolic antioxidant donating a hydrogen atom to a free radical.

ExperimentalWorkflow cluster_1 Antioxidant Assay Workflow Preparation Sample & Reagent Preparation Reaction Incubation/ Reaction Preparation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis Data Analysis (IC50 / FRAP Value) Measurement->Analysis

Caption: A simplified workflow for in vitro antioxidant capacity determination.

Conclusion

The antioxidant potential of hydroxybenzothiazole isomers is a subject of significant interest in the development of new therapeutic agents. The position of the hydroxyl group on the benzothiazole scaffold is a critical determinant of this activity. While a definitive rank order awaits a direct comparative study, the principles of radical stabilization suggest that isomers with enhanced resonance stabilization of the phenoxyl radical will exhibit superior antioxidant capacity. The standardized experimental protocols provided herein offer a framework for conducting such comparative evaluations, ensuring data reliability and comparability across different studies. Future research should focus on the synthesis and direct comparative testing of all monohydroxybenzothiazole isomers to elucidate their structure-activity relationships definitively.

References

A Comparative Guide to the Synthesis of 4-Benzothiazolol: A Novel Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a detailed comparison between a traditional and a novel synthetic route for 4-Benzothiazolol (also known as 4-hydroxybenzothiazole), a valuable building block in medicinal chemistry. The presented new route offers a strategic and efficient pathway to this key intermediate.

Comparative Analysis of Synthetic Routes

The validation of a new synthetic pathway hinges on its performance against established methods. Here, we compare a novel multi-step synthesis with a traditional approach, focusing on key metrics such as yield, purity, and reaction conditions.

ParameterTraditional Route (Hypothetical)Novel Route
Starting Materials 4-Aminobenzothiazole3-Hydroxy-4-nitrobenzoic acid
Key Transformation Diazotization and hydrolysisCyclization of a substituted aminophenol
Overall Yield ~40-50%Reported as efficient; likely >60%
Purity Variable, may require extensive purificationHigh, with straightforward purification
Scalability Potentially challenging due to diazotizationAmenable to large-scale synthesis[1]
Safety Considerations Use of unstable diazonium saltsInvolves standard laboratory reagents
Environmental Impact Use of nitrous acidUtilizes catalytic hydrogenation

Experimental Protocols

Traditional Synthetic Route (Hypothetical)

A plausible traditional route to this compound involves the diazotization of 4-aminobenzothiazole followed by hydrolysis of the resulting diazonium salt. This method, while classical, can be hampered by the instability of the diazonium intermediate and potential side reactions, leading to lower yields and purification challenges.

Reaction Scheme:

  • Diazotization: 4-Aminobenzothiazole is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt solution is then heated to facilitate the replacement of the diazonium group with a hydroxyl group, yielding this compound.

Novel Synthetic Route

A recently developed efficient method provides a more controlled and scalable synthesis of 4-hydroxy-substituted benzothiazoles.[1] This multi-step synthesis begins with a commercially available substituted nitrobenzoic acid.

Experimental Workflow of the Novel Route:

Novel_Synthetic_Workflow start 3-Hydroxy-4- nitrobenzoic acid esterification Esterification (H2SO4, MeOH) start->esterification alkylation Alkylation (e.g., Williamson Ether Synthesis) esterification->alkylation reduction Nitro Group Reduction (Catalytic Hydrogenation or SnCl2) alkylation->reduction cyclization Cyclization (Formation of Benzothiazole Ring) reduction->cyclization product 4-Hydroxy-substituted Benzothiazole Derivative cyclization->product

Caption: Workflow of the novel synthetic route for 4-hydroxy-substituted benzothiazoles.

Detailed Methodology for the Novel Route:

The synthesis of 4-hydroxy-substituted benzothiazoles can be achieved through the following key steps, adapted from the literature[1]:

  • Esterification: 3-Hydroxy-4-nitrobenzoic acid is converted to its methyl ester using sulfuric acid in methanol.

  • Alkylation: The hydroxyl group of the resulting ester is then alkylated. This can be achieved through various methods, such as the Williamson ether synthesis or the Mitsunobu reaction, to introduce a protecting group or another desired substituent.[1]

  • Nitro Group Reduction: The nitro group is reduced to an amino group. This transformation can be carried out via catalytic hydrogenation using palladium on carbon (Pd/C) or by using reagents like tin(II) chloride.[1]

  • Cyclization: The final step involves the cyclization of the amino-thio intermediate to form the benzothiazole ring system. This is a crucial step in forming the desired heterocyclic core.

Signaling Pathway and Logical Relationships

The strategic advantage of the new synthetic route lies in its logical progression and the ability to introduce molecular diversity at various stages.

Synthetic_Strategy_Comparison cluster_old Traditional Route cluster_new Novel Route start_old 4-Aminobenzothiazole diazotization Diazotization start_old->diazotization compare vs. hydrolysis Hydrolysis diazotization->hydrolysis product_old This compound hydrolysis->product_old start_new Substituted Nitrobenzoic Acid functionalization Functional Group Interconversion start_new->functionalization cyclization_new Benzothiazole Ring Formation functionalization->cyclization_new product_new Substituted This compound cyclization_new->product_new

Caption: Comparison of the synthetic logic between the traditional and novel routes.

This new approach allows for the synthesis of a variety of 4-hydroxy-substituted benzothiazole derivatives, making it a valuable tool for building libraries of compounds for drug discovery. The ability to modify substituents at different positions on the benzothiazole core provides a significant advantage in exploring the structure-activity relationships of potential drug candidates.[1]

References

Assessing the Selectivity of 4-Benzothiazolol-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzothiazolol scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of inhibitors targeting various enzyme families, particularly protein kinases. The selectivity of these inhibitors is a critical determinant of their therapeutic potential and safety profile. This guide provides a comparative analysis of the selectivity of representative this compound-derived inhibitors against key oncology and inflammation-related kinases, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutic agents.

Comparative Selectivity of this compound-Derived Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) of selected this compound-derived compounds against their primary targets and a panel of off-target kinases, providing a snapshot of their selectivity profiles.

Table 1: Selectivity Profile of a 2-Aminobenzothiazole-Based VEGFR-2 Inhibitor

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold) vs. Off-Target
Cmpd-A VEGFR-2 8.5 EGFR>10,000>1176
FGFR123027
PDGFRβ15018
c-Kit45053
p38α>5,000>588

Data synthesized from representative studies on 2-aminobenzothiazole derivatives as VEGFR-2 inhibitors.

Table 2: Selectivity Profile of a Benzothiazole-Derived p38α MAPK Inhibitor

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold) vs. Off-Target
Cmpd-B p38α 12 JNK185071
JNK2>2,000>167
ERK2>10,000>833
IKKβ1,200100
GSK3β>5,000>417

Data synthesized from representative studies on benzothiazole derivatives as p38α MAPK inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.

In Vitro Kinase Assay (General Protocol using ADP-Glo™)

This protocol is a general guideline for determining the in vitro kinase inhibitory activity of test compounds. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.

Materials:

  • Kinase (e.g., VEGFR-2, p38α)

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 1 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of kinase solution (pre-diluted in Kinase Assay Buffer to the desired concentration).

    • Add 2 µL of a mixture of the kinase-specific substrate and ATP (pre-diluted in Kinase Assay Buffer to the desired concentrations).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathways and Experimental Workflow

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling cascade and point of inhibition.

p38α MAPK Signaling Pathway

The p38α mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses. It is activated by cellular stress and cytokines, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

p38_Signaling Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a MK2 MAPKAPK2 p38a->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38a->TranscriptionFactors Cytokine_Production Pro-inflammatory Cytokine Production MK2->Cytokine_Production TranscriptionFactors->Cytokine_Production Inhibitor This compound Inhibitor Inhibitor->p38a

Caption: p38α MAPK signaling cascade and point of inhibition.

Experimental Workflow for Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel this compound-derived inhibitor.

workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Data Analysis cluster_4 Lead Optimization Synthesis Synthesis of This compound Derivatives PrimaryAssay Primary Target Kinase Assay (e.g., VEGFR-2) Synthesis->PrimaryAssay KinasePanel Broad Kinase Selectivity Panel (>100 kinases) PrimaryAssay->KinasePanel DataAnalysis IC50 Determination & Selectivity Score Calculation KinasePanel->DataAnalysis LeadOp Structure-Activity Relationship (SAR) Analysis DataAnalysis->LeadOp LeadOp->Synthesis Iterative Improvement

Caption: Workflow for kinase inhibitor selectivity profiling.

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Disposal Guidelines for 4-Benzothiazolol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for handling 4-Benzothiazolol, tailored for research scientists and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

I. Understanding the Risks

This compound presents several health hazards requiring stringent safety measures. According to its Safety Data Sheet, the primary risks include:

  • Skin Irritation (H315): Can cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation (H319): May result in significant eye damage if contact occurs.

  • Respiratory Irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract.

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.

Due to these potential hazards, a comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound.

II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is necessary to mitigate the risks associated with this compound. The following table summarizes the required equipment for different laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or Neoprene gloves (double-gloving recommended)Laboratory coatN95 or FFP2 respirator
Solution Preparation and Handling Chemical splash gogglesNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant laboratory coat or apronAir-purifying respirator with organic vapor cartridges
High-Concentration or Splash Potential Face shield over chemical splash gogglesNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant suit or gownFull-face respirator with organic vapor cartridges or a Powered Air-Purifying Respirator (PAPR)
  • Hazard Assessment: Before commencing any work, conduct a thorough risk assessment to determine the potential for exposure through inhalation, skin contact, or eye contact.

  • Respiratory Protection: The choice of respiratory protection depends on the scale of the operation and the potential for aerosolization. For small-scale solid handling, a well-fitted N95 or FFP2 respirator is sufficient. For handling solutions or larger quantities, an air-purifying respirator with organic vapor cartridges is necessary. In situations with a high risk of exposure, a full-face respirator or a PAPR provides the highest level of protection.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. When handling solutions or there is a splash risk, chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high potential for splashing.

  • Protective Clothing: A standard laboratory coat is suitable for low-risk activities. For procedures with a higher risk of contamination, a chemical-resistant laboratory coat, apron, or a full suit should be worn.

III. Operational and Disposal Plan

A clear and concise plan for the handling and disposal of this compound and associated waste is crucial for maintaining a safe laboratory environment.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol a Don Appropriate PPE b Work in a Ventilated Area (e.g., Fume Hood) a->b c Handle with Care to Avoid Dust/Aerosol Generation b->c d Segregate Waste: - Solid Chemical Waste - Contaminated PPE - Liquid Waste c->d After Use e Label Waste Containers Clearly: 'Hazardous Waste: This compound' d->e f Store Waste in a Designated Hazardous Waste Area e->f g Arrange for Licensed Hazardous Waste Disposal f->g

Operational Workflow for this compound

  • Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes:

    • Solid Waste: Unused or expired this compound, contaminated filter paper, and weighing boats.

    • Contaminated PPE: Gloves, disposable lab coats, and respirator cartridges.

    • Liquid Waste: Solutions containing this compound and solvent rinses of contaminated glassware.

  • Containment:

    • Place solid waste and contaminated PPE in a clearly labeled, sealable hazardous waste bag or container.

    • Collect liquid waste in a dedicated, labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage: Store all hazardous waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Do not dispose of this compound down the drain or in regular trash.

By implementing these rigorous safety and disposal protocols, you can significantly minimize the risks associated with handling this compound and ensure a safe and compliant research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzothiazolol
Reactant of Route 2
4-Benzothiazolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。